Product packaging for Flufiprole(Cat. No.:CAS No. 704886-18-0)

Flufiprole

Cat. No.: B607467
CAS No.: 704886-18-0
M. Wt: 491.2 g/mol
InChI Key: HVQHXBNMBZJPLK-UHFFFAOYSA-N
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Description

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile is a member of the class of pyrazoles that is 1H-pyrazole that is substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfinyl, and (2-methylprop-2-en-1-yl)nitrilo groups, respectively. It is a dichlorobenzene, a member of (trifluoromethyl)benzenes, a member of pyrazoles, a nitrile and a sulfoxide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10Cl2F6N4OS B607467 Flufiprole CAS No. 704886-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHXBNMBZJPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704886-18-0
Record name Flufiprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUFIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flufiprole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a second-generation phenylpyrazole insecticide that has demonstrated high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system of insects by targeting the γ-aminobutyric acid (GABA) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical Structure and Identity

This compound, with the IUPAC name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile, is a complex molecule characterized by a central pyrazole ring.[2] Key structural features include a dichlorinated phenyl group with a trifluoromethyl substituent, a cyano group, a trifluoromethylsulfinyl group, and a 2-methylprop-2-en-1-ylamino group attached to the pyrazole core.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[2]
CAS Number 704886-18-0
Molecular Formula C16H10Cl2F6N4OS[2]
SMILES CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F[2]
InChI Key HVQHXBNMBZJPLK-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of its key properties is presented in Table 2. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 491.24 g/mol [3]
Physical State Solid, white to yellow powder[4][5]
Melting Point 172-174 °C[3]
Boiling Point 526.1 ± 50.0 °C (Predicted)[3]
Density 1.61 ± 0.1 g/cm³ (Predicted)[3]
Water Solubility Data not available
pKa -3.75 ± 0.50 (Predicted)[3]
LogP (Octanol-Water Partition Coefficient) 6.5 (Computed)[2]

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature. The following protocol is a representative method adapted from the synthesis of the structurally related compound, fipronil, and its derivatives.[6][7][8]

Objective: To synthesize 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile (this compound).

Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

This intermediate is a key precursor for the synthesis of phenylpyrazole insecticides. Its synthesis typically involves the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by a condensation reaction with a suitable dicyanopropionate derivative and subsequent cyclization.[9]

Step 2: Introduction of the Trifluoromethylsulfinyl Group

The pyrazole intermediate from Step 1 is then reacted with a trifluoromethylsulfinylating agent, such as trifluoromethylsulfinyl chloride, in a suitable solvent like dichloroethane. The reaction is typically carried out at an elevated temperature to facilitate the substitution at the 4-position of the pyrazole ring.[6]

Step 3: N-Alkylation with 3-bromo-2-methylprop-1-ene

The final step involves the N-alkylation of the 5-amino group. The product from Step 2 is reacted with 3-bromo-2-methylprop-1-ene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the reaction to completion.

Purification: The final product, this compound, is then purified using standard laboratory techniques such as column chromatography or recrystallization to yield a solid product.

Analytical Methods for the Determination of this compound

Several analytical methods have been developed for the detection and quantification of this compound residues in various matrices.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This is a highly sensitive and selective method for the analysis of this compound. The compound is first separated from the sample matrix using liquid chromatography, typically with a C18 column. The separated analyte is then introduced into a mass spectrometer where it is ionized and fragmented. Specific fragment ions are then detected, allowing for accurate quantification.

  • Sample Preparation: Extraction of this compound from the sample matrix (e.g., soil, water, agricultural products) is typically performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE).

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is another powerful technique for the analysis of this compound. The compound is volatilized and separated in a gas chromatograph, typically with a capillary column. The separated analyte then enters the mass spectrometer for detection and quantification.

  • Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and clean-up steps to remove interfering matrix components.

  • Instrumentation: A gas chromatograph coupled to a mass selective detector.

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of the inhibitory signaling, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis Release Neurotransmitter Release GABA_vesicle->Release GABA_Receptor GABA Receptor (Chloride Channel) Release->GABA_Receptor GABA binds to receptor Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Leads to This compound This compound This compound->GABA_Receptor Blocks Channel

Caption: Signaling pathway of GABA and the inhibitory action of this compound.

Logical Workflow for this compound Analysis

The general workflow for the analysis of this compound in a given sample involves several key steps, from sample collection to data interpretation.

Flufiprole_Analysis_Workflow Sample_Collection 1. Sample Collection (e.g., Soil, Water, Crop) Sample_Preparation 2. Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Preparation Extraction 3. Extraction (QuEChERS, SPE) Sample_Preparation->Extraction Cleanup 4. Clean-up (d-SPE, Filtration) Extraction->Cleanup Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data_Processing 6. Data Processing (Quantification, Confirmation) Analysis->Data_Processing Reporting 7. Reporting (Results and Interpretation) Data_Processing->Reporting

Caption: General workflow for the analysis of this compound residues.

Conclusion

This compound is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. This technical guide has summarized its chemical structure, key physicochemical properties, representative synthetic and analytical methodologies, and its mode of action at the molecular level. For researchers and professionals, a thorough understanding of these aspects is fundamental for the development of new pest control strategies, the assessment of environmental impact, and the advancement of safer and more effective agrochemicals. Further research to obtain experimental data for all physicochemical properties and to develop more efficient and environmentally benign synthetic routes is encouraged.

References

An In-depth Technical Guide to Flufiprole (CAS Number: 704886-18-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufiprole, a phenylpyrazole insecticide, is a potent neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis pathway, its mechanism of action, metabolic fate, and toxicological profile. Detailed experimental protocols for its synthesis, analytical determination, and toxicological evaluation are presented. Quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized through diagrams. This document is intended to serve as a core resource for professionals engaged in the research and development of insecticides and related neuroactive compounds.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₆H₁₀Cl₂F₆N₄OS.[1] Its chemical structure is characterized by a central pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group, a cyano group, a trifluoromethylsulfinyl group, and a (2-methylprop-2-en-1-yl)amino group.[1]

PropertyValueReference
IUPAC Name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[2]
CAS Number 704886-18-0[3][4]
Molecular Formula C₁₆H₁₀Cl₂F₆N₄OS[4][5]
Molecular Weight 491.24 g/mol [1][4]
Appearance Solid[6]
Boiling Point (Predicted) 526.1±50.0 °C[5]
Density (Predicted) 1.61±0.1 g/cm³[5]
LogP (Predicted) 6.62[3]
pKa (Predicted) -3.75±0.50[5]

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the synthesis of structurally related phenylpyrazole insecticides such as fipronil and ethiprole, a plausible synthetic route can be proposed. The synthesis likely involves the construction of the core pyrazole ring followed by the introduction of the key functional groups. A key intermediate in the synthesis of many phenylpyrazole insecticides is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile.

Proposed Synthesis Pathway

The synthesis can be envisioned as a multi-step process:

  • Synthesis of the Phenylhydrazine Precursor: Preparation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.

  • Pyrazole Ring Formation: Cyclocondensation of the phenylhydrazine precursor with a suitable three-carbon synthon to form the 5-aminopyrazole ring.

  • Introduction of the Sulfinyl Group: Thiolation of the pyrazole ring followed by oxidation to the sulfoxide.

  • N-Alkylation: Introduction of the 2-methylprop-2-en-1-yl group at the 5-amino position.

G A 2,6-dichloro-4-(trifluoromethyl)aniline B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂/HCl) B->C D 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine C->D E Condensation with (1-ethoxy-2,2-dicyanoethene) D->E F 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile E->F G Thiolation & Oxidation F->G H Introduction of trifluoromethylsulfinyl group G->H I N-Alkylation with 3-chloro-2-methyl-1-propene H->I J This compound I->J G cluster_0 Normal State cluster_1 With this compound GABA GABA Receptor GABA Receptor GABA->Receptor Channel_Open Chloride Channel (Open) Receptor->Channel_Open Influx Cl⁻ Influx Channel_Open->Influx Hyperpolarization Hyperpolarization (Inhibition) Influx->Hyperpolarization This compound This compound Receptor_Blocked GABA Receptor This compound->Receptor_Blocked Channel_Blocked Chloride Channel (Blocked) Receptor_Blocked->Channel_Blocked No_Influx No Cl⁻ Influx Channel_Blocked->No_Influx Hyperexcitation Hyperexcitation (Toxicity) No_Influx->Hyperexcitation G Sample Sample (e.g., Soil, Water, Plant) Extraction Extraction (e.g., QuEChERS, LLE, SPE) Sample->Extraction Cleanup Cleanup (e.g., dSPE, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-ECD, GC-MS, LC-MS/MS) Concentration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

Synthesis Pathway of Flufiprole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Flufiprole, a phenylpyrazole insecticide. The synthesis is analogous to that of its well-known counterpart, Fipronil, and involves a multi-step process commencing with the formation of a substituted pyrazole core, followed by the introduction and modification of a sulfur-containing functional group, and culminating in the N-alkylation of the 5-amino position. This document outlines the key transformations, provides plausible experimental protocols for each step, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of this compound can be logically divided into four principal stages:

  • Pyrazole Core Formation: Construction of the central 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile scaffold.

  • Thiolation: Introduction of a trifluoromethylthio group at the 4-position of the pyrazole ring.

  • Oxidation: Conversion of the trifluoromethylthioether to the corresponding trifluoromethylsulfinyl group.

  • N-Alkylation: Introduction of the characteristic (2-methylprop-2-en-1-yl)amino side chain at the 5-position of the pyrazole.

The overall synthetic scheme is depicted below.

Flufiprole_Synthesis A 2,6-Dichloro-4- (trifluoromethyl)aniline B 5-Amino-1-(2,6-dichloro-4- (trifluoromethyl)phenyl)-1H- pyrazole-3-carbonitrile A->B  1. Diazotization  2. Condensation with     dicyanopropionate  3. Cyclization C 5-Amino-1-(2,6-dichloro-4- (trifluoromethyl)phenyl)-3-cyano-4- (trifluoromethylthio)pyrazole B->C  Thiolation with  CF3SCl or equivalent D 5-Amino-1-(2,6-dichloro-4- (trifluoromethyl)phenyl)-3-cyano-4- (trifluoromethylsulfinyl)pyrazole C->D  Oxidation (e.g., H2O2, m-CPBA) E This compound D->E  N-Alkylation with  3-chloro-2-methylpropene Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Reactant in Solvent B Add Reagents at Controlled Temperature A->B C Monitor Reaction (TLC/HPLC) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Concentrate in vacuo F->G H Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS) H->I

Flufiprole IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that exhibits high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system in insects. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Chemical Identity

  • IUPAC Name: 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[1]

  • CAS Number: 704886-18-0[1]

  • Synonyms: Butene-fipronil, Rizazole, 1-(2,6-dichloro-alpha,alpha,alpha-trifluoro-p-tolyl)-5-(2-methylallylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₀Cl₂F₆N₄OS[1]
Molecular Weight491.24 g/mol [1]
Physical StateSolid[2]
Melting PointNot available
Boiling Point526.1 ± 50.0 °C (Predicted)[2]
Water SolubilityNot available
logP (Octanol-Water Partition Coefficient)Not available

Mechanism of Action: GABA Receptor Antagonism

This compound, like other phenylpyrazole insecticides such as fipronil, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. It binds to GABA receptors, which are ligand-gated chloride ion channels. The binding of GABA opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, blocking the chloride ion channel. The blockage of the chloride channel prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, the death of the insect.

GABA_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA releases Ca_ion Ca²⁺ Ca_ion->GABA_vesicle triggers release AP Action Potential AP->Ca_ion triggers influx GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R binds to Cl_ion Cl⁻ GABA_R->Cl_ion allows influx Block Blockage Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization leads to This compound This compound This compound->GABA_R binds and blocks Hyperexcitation Hyperexcitation (No Inhibition) Block->Hyperexcitation results in

Caption: Signaling pathway of GABA receptor and its disruption by this compound.

Toxicological Profile

The toxicity of this compound to various organisms is summarized in the table below. Data for the closely related compound fipronil is included for comparison where this compound-specific data is unavailable.

OrganismTest TypeValueReference
Mammalian
RatAcute Oral LD₅₀>500 mg/kg to <2,000 mg/kg[2]
Rat (Fipronil)Acute Oral LD₅₀97 mg/kg[3]
Aquatic
Daphnia magna (Fipronil)48h LC₅₀0.19 mg/L[4]
Rainbow Trout (Oncorhynchus mykiss) (Fipronil)96h LC₅₀0.246 mg/L[4]
Avian
Bobwhite Quail (Fipronil)Acute Oral LD₅₀11.3 mg/kg
Mallard Duck (Fipronil)Acute Oral LD₅₀>2150 mg/kg
Beneficial Insects
Honey Bee (Apis mellifera) (Fipronil)Contact LD₅₀5.9 ng/bee[5]
Honey Bee (Apis mellifera) (Fipronil)Oral LD₅₀4.2 ng/bee[5]

Insecticidal Efficacy

This compound has demonstrated significant insecticidal activity against a variety of agricultural pests.

Pest SpeciesTest TypeValueReference
Diamondback Moth (Plutella xylostella) (Fipronil)LC₅₀0.0172%[6]
Rice Yellow Stem Borer (Scirpophaga incertulas) (Fipronil)Field TrialsEffective control[7][8][9][10][11]

Environmental Fate and Metabolism

The environmental persistence and degradation of this compound are critical for assessing its ecological impact. Studies on the related compound fipronil indicate that degradation in soil is primarily a microbial process, with a half-life that can vary depending on soil type and conditions.[12][13][14] In aqueous environments, hydrolysis and photolysis are key degradation pathways.[15][16][17][18]

In mammals, this compound undergoes metabolic transformation in the liver. In vitro studies with rat and human liver microsomes have shown that this compound is metabolized, with enantioselective differences observed between the two species.[19][20] The primary metabolic reactions are likely oxidation and other phase I transformations, followed by phase II conjugation to facilitate excretion. Based on the metabolism of fipronil, a proposed metabolic pathway for this compound is illustrated below.[21][22][23]

Flufiprole_Metabolism cluster_phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Sulfone This compound Sulfone (Oxidation) This compound->Sulfone Sulfide This compound Sulfide (Reduction) This compound->Sulfide Amide This compound Amide (Hydrolysis) This compound->Amide Conjugates Glucuronide and Sulfate Conjugates Sulfone->Conjugates Sulfide->Conjugates Amide->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound in mammals.

Experimental Protocols

Acute Oral Toxicity Study (Rodent) - Guideline OECD 423

This protocol outlines a standardized procedure for determining the acute oral toxicity (LD₅₀) of a substance in rodents.

Acute_Oral_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 5 days) start->acclimatization fasting Fasting (overnight) acclimatization->fasting dosing Single Oral Dose Administration (gavage) fasting->dosing observation Observation Period (14 days) dosing->observation clinical_signs Record Clinical Signs (daily) observation->clinical_signs body_weight Record Body Weight (Days 0, 7, 14) observation->body_weight mortality Record Mortality (daily) observation->mortality necropsy Gross Necropsy (at termination) observation->necropsy ld50 LD₅₀ Calculation necropsy->ld50

Caption: Workflow for an acute oral toxicity study in rodents.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used for the initial dose level.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and drinking water.

  • Fasting: Food is withheld overnight before dosing, but water remains available.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water).

  • Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Gross Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • LD₅₀ Estimation: The LD₅₀ is estimated based on the observed mortality at different dose levels.

Insecticidal Bioassay - Leaf-Dip Method

This method is commonly used to determine the toxicity of an insecticide to leaf-eating insects.

  • Insect Rearing: A healthy, uniform population of the target insect pest (e.g., third-instar larvae of Plutella xylostella) is reared under controlled laboratory conditions.

  • Insecticide Solutions: A series of concentrations of the test insecticide are prepared in a suitable solvent (e.g., water with a surfactant). A control solution (solvent only) is also prepared.

  • Leaf Preparation: Cabbage leaf discs of a standard size are excised.

  • Dipping: Each leaf disc is dipped into one of the insecticide solutions or the control solution for a specified time (e.g., 10 seconds).

  • Drying: The treated leaf discs are allowed to air-dry.

  • Exposure: The treated leaf discs are placed in individual Petri dishes lined with moist filter paper. A single insect larva is introduced into each Petri dish.

  • Incubation: The Petri dishes are incubated under controlled conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • LC₅₀ Calculation: The lethal concentration required to kill 50% of the test population (LC₅₀) is calculated using probit analysis.

GABA Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the GABA receptor.

  • Membrane Preparation: Synaptic membranes are prepared from the brains of a suitable model organism (e.g., rats or insects).

  • Radioligand: A radiolabeled ligand that binds to the GABA receptor (e.g., [³H]muscimol for the GABA binding site or a radiolabeled non-competitive antagonist) is used.

  • Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a suitable buffer.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated from the IC₅₀ value.

Conclusion

This compound is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. Its toxicological and efficacy profiles demonstrate its effectiveness against a range of pests. Understanding its physicochemical properties, environmental fate, and metabolism is crucial for its responsible use in agricultural systems. The provided experimental protocols offer a framework for further research into the specific characteristics and applications of this insecticide.

References

Methodological & Application

Application Notes & Protocols for the Analytical Method Development of Flufiprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, leading to neurotoxicity in insects. Its increasing use necessitates robust and validated analytical methods for residue analysis in various matrices to ensure environmental safety and regulatory compliance. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD).

Chemical Properties of this compound

PropertyValueReference
Chemical Name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile--INVALID-LINK--
CAS Number 704886-18-0--INVALID-LINK--
Molecular Formula C₁₆H₁₀Cl₂F₆N₄OS--INVALID-LINK--
Molecular Weight 491.24 g/mol --INVALID-LINK--

Mechanism of Action: GABA Receptor Inhibition

This compound exerts its insecticidal effect by targeting the GABAa receptor in the central nervous system of insects. The binding of this compound to the receptor blocks the chloride ion channel, preventing the influx of chloride ions into the neuron. This disruption of the normal inhibitory signaling leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.

GABAReceptorInhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAa_Receptor GABAa Receptor (Chloride Channel) GABA->GABAa_Receptor Binds to Chloride_ion Cl- GABAa_Receptor->Chloride_ion Opens Channel (Normal Condition) Blockage Channel Blockage GABAa_Receptor->Blockage Inhibited by this compound Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABAa_Receptor Binds to (Antagonist) Hyperexcitation Hyperexcitation Blockage->Hyperexcitation Prevents Cl- influx, leading to

This compound's inhibitory action on the GABAa receptor signaling pathway.

Analytical Method Development

The choice of analytical method for this compound determination depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is highly sensitive and selective, making it ideal for complex matrices and trace-level detection. GC-ECD is a robust and cost-effective alternative, particularly for less complex samples where high sensitivity to halogenated compounds is advantageous.

Protocol 1: Analysis of this compound in Soil and Water by LC-MS/MS

This protocol is suitable for the quantitative analysis of this compound in environmental samples such as soil and water.

1. Sample Preparation: Modified QuEChERS for Soil

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation procedure.[1]

QuEChERS_Workflow start Start: 10g Homogenized Soil Sample add_acetonitrile Add 10 mL Acetonitrile start->add_acetonitrile shake1 Vortex/Shake 1 min add_acetonitrile->shake1 add_salts Add QuEChERS Extraction Salts (MgSO₄, NaCl) shake1->add_salts shake2 Shake Vigorously 1 min add_salts->shake2 centrifuge1 Centrifuge (e.g., 5 min @ 4000 rpm) shake2->centrifuge1 supernatant Transfer Acetonitrile Supernatant centrifuge1->supernatant dSPE Dispersive SPE Cleanup (PSA, C18, MgSO₄) supernatant->dSPE vortex_centrifuge Vortex & Centrifuge dSPE->vortex_centrifuge final_extract Collect Final Extract vortex_centrifuge->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Modified QuEChERS workflow for soil sample preparation.

Experimental Protocol:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex or shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA), C18, and anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) for Water

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass 100 mL of the water sample through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • The eluate is then concentrated and reconstituted in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions

ParameterSetting
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

Example Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

4. Method Validation Data (LC-MS/MS)

The following table summarizes typical validation parameters for the LC-MS/MS method.[2][3]

ParameterPaddy WaterRice StrawBrown RicePaddy Soil
Linearity (R²) ≥0.998≥0.998≥0.998≥0.998
Recovery (%) 85.2 - 105.183.6 - 107.088.4 - 102.386.7 - 104.5
RSD (%) 1.2 - 5.81.0 - 5.32.1 - 4.91.5 - 5.1
LOQ (µg/kg) <2.0<2.0<2.0<2.0
Protocol 2: Analysis of this compound in Plant Material and Soil by GC-ECD

This protocol is a cost-effective alternative for the analysis of this compound in agricultural and environmental samples.

1. Sample Preparation

A similar modified QuEChERS protocol as described for the LC-MS/MS method can be employed. The final extract should be solvent-exchanged into a solvent suitable for GC analysis, such as toluene or hexane.

2. GC-ECD Instrumental Conditions

ParameterSetting
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Temperature 300 °C
Injection Mode Splitless
Makeup Gas Nitrogen

Example Temperature Program:

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial1001-
Ramp 1250025
Ramp 2300510

3. Method Validation Data (GC-ECD)

The following table summarizes typical validation parameters for the GC-ECD method.[4]

ParameterWaterSoilPlant Material
Recovery (%) 75.1 - 109.280.5 - 103.478.9 - 105.6
RSD (%) 1.0 - 1.91.2 - 1.81.1 - 1.7
LOD (mg/kg or mg/L) 0.010.0150.015
LOQ (mg/kg or mg/L) 0.030.050.05

Summary and Conclusion

The presented LC-MS/MS and GC-ECD methods provide reliable and robust approaches for the determination of this compound in various environmental and agricultural matrices. The choice between the two techniques will depend on the specific laboratory's requirements for sensitivity, selectivity, and cost. Proper method validation is crucial to ensure the accuracy and precision of the analytical results, adhering to guidelines such as those from SANCO.[5] These application notes and protocols serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Note: High-Throughput Analysis of Flufiprole Residues in Agricultural Matrices by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[For Research Use Only]

Abstract

This application note details a robust and sensitive method for the quantitative determination of Flufiprole in various agricultural matrices using gas chromatography. The described protocol, employing a QuEChERS-based sample preparation followed by analysis with a gas chromatograph coupled to a micro-electron capture detector (GC-μECD) or a triple quadrupole mass spectrometer (GC-MS/MS), provides a reliable workflow for researchers, scientists, and professionals in drug development and food safety. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, high recovery rates, and good repeatability, making it suitable for high-throughput screening and regulatory compliance monitoring.

Introduction

This compound is a phenylpyrazole insecticide that has seen increasing use in agriculture. Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for monitoring its residue levels in environmental and food samples. Gas chromatography offers a powerful technique for the separation and detection of this compound. This application note provides a comprehensive protocol for the analysis of this compound in vegetable matrices, which can be adapted for other sample types.

Experimental Protocol

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by GC analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Acetone, pesticide residue grade

  • Ethyl acetate, pesticide residue grade

  • Toluene, pesticide residue grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB)

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Syringe filters (0.22 µm, PTFE)

2. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat flour, add 20 mL of water and allow it to wet the sample completely before proceeding.[1]

  • Extraction:

    • Add 10 mL of an extraction solvent mixture of acetone and ethyl acetate (1:1 v/v) containing 1% toluene.[2]

    • Alternatively, for other matrices, 10 mL of acetonitrile can be used.[1]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

    • Cap the tube tightly and shake vigorously for 10 minutes on a horizontal shaker.[1]

    • Centrifuge at 5000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a 15 mL d-SPE tube containing a mixture of sorbents. For general vegetable matrices, a combination of C18 and PSA is effective.[3]

    • Shake for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.[1]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into a GC vial.

    • The extract is now ready for GC analysis.

3. Gas Chromatography (GC) Conditions

The following GC conditions can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterGC-μECDGC-MS/MS
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm)Capillary column (e.g., Thermo Scientific TraceGOLD TG-5MS, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 260 °C[4]280 °C
Injection Mode Splitless[4]Splitless
Carrier Gas Helium at 1 mL/min[4]Helium at 1.2 mL/min
Oven Program 100 °C (1 min), ramp at 15 °C/min to 230 °C, then 2 °C/min to 256 °C (hold 2 min), then 20 °C/min to 280 °C (hold 10 min)[4]80 °C (1 min), ramp at 25 °C/min to 180 °C, then 5 °C/min to 300 °C (hold 5 min)
Detector Temperature 305 °C[4]N/A
MS Transfer Line Temp N/A280 °C
Ion Source Temp N/A300 °C
Ionization Mode N/AElectron Ionization (EI)
Acquisition Mode N/ASelected Reaction Monitoring (SRM)

4. Method Validation and Performance

The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021).[4] Key validation parameters are summarized below.

ParameterResult
Linearity (R²) > 0.99[4][5]
Limit of Quantification (LOQ) 0.01 mg/kg[2]
Average Recovery 81.3 - 93.9%[2]
Relative Standard Deviation (RSD) 2.96 - 8.20%[2]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method for the analysis of this compound in vegetable matrices.

MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Vegetables0.0181.38.200.01[2]
Vegetables0.0593.92.960.01[2]
Vegetables0.185.65.400.01[2]

Experimental Workflow Diagram

Flufiprole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis Homogenization 1. Homogenization (10g sample) Extraction 2. Extraction (Acetone:Ethyl Acetate + MgSO4/NaCl) Homogenization->Extraction Add solvent & salts Centrifugation1 3. Centrifugation (5000 rpm, 5 min) Extraction->Centrifugation1 Shake vigorously dSPE 4. d-SPE Cleanup (C18/PSA) Centrifugation1->dSPE Transfer supernatant Centrifugation2 5. Centrifugation (5000 rpm, 5 min) dSPE->Centrifugation2 Shake Filtration 6. Filtration (0.22 µm) Centrifugation2->Filtration Collect supernatant GC_Injection 7. GC Injection Filtration->GC_Injection Inject into GC Data_Acquisition 8. Data Acquisition (μECD or MS/MS) GC_Injection->Data_Acquisition Separation & Detection Quantification 9. Quantification Data_Acquisition->Quantification Peak integration & calculation

Caption: Experimental workflow for this compound detection by GC.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the determination of this compound residues in agricultural products. The use of a streamlined QuEChERS sample preparation protocol allows for high-throughput analysis without compromising data quality. The method's performance, characterized by low detection limits, excellent accuracy, and precision, makes it a valuable tool for food safety testing and environmental monitoring.

References

Application Notes and Protocols for Flufiprole Residue Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of flufiprole residues in soil and water samples. The methodologies described are based on published scientific literature and are intended to offer a robust starting point for researchers developing and validating their own analytical methods for this phenylpyrazole insecticide.

Introduction

This compound is a novel insecticide that has seen increasing use in agriculture. As with any pesticide, monitoring its residues in environmental matrices like soil and water is crucial for assessing its environmental fate and potential impact. This document outlines the key steps for the extraction, cleanup, and quantification of this compound residues, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD).

Analytical Methods Overview

The determination of this compound residues in environmental samples typically involves a multi-step process:

  • Sample Preparation: Homogenization of soil samples and filtration of water samples.

  • Extraction: Isolating the this compound residues from the sample matrix using an appropriate solvent. Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and liquid-liquid or solid-phase extraction (SPE) for water.

  • Cleanup: Removing interfering co-extractives from the sample extract to prevent matrix effects and protect the analytical instrumentation. This is often achieved using dispersive SPE (d-SPE) for QuEChERS extracts or SPE cartridges for both soil and water extracts.

  • Analysis: Quantification of this compound using sensitive and selective analytical techniques such as UPLC-MS/MS or GC-ECD.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound residue analysis in soil and water from various studies.

Table 1: Method Performance for this compound Residue Analysis in Soil

Analytical MethodFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)LOD (mg/kg)Reference
HPLC0.2 - 2086.8 - 98.91.1 - 6.4 (intra-day), 1.2 - 5.8 (inter-day)0.021 - 0.0250.007 - 0.008[1][2]
GC-ECD0.05 - 1.075.1 - 109.21.0 - 1.90.015-[3]
UPLC-MS/MS0.005 - 0.583.6 - 1071.0 - 5.8<0.002-[4]

Table 2: Method Performance for this compound Residue Analysis in Water

Analytical MethodFortification Level (mg/L)Recovery (%)RSD (%)LOQ (mg/L)LOD (mg/L)Reference
GC-ECD0.05 - 1.075.1 - 109.21.0 - 1.90.01-[3]
UPLC-MS/MS0.005 - 0.583.6 - 1071.0 - 5.8<0.002-[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound residues in soil and water samples.

Flufiprole_Analysis_Workflow soil_sample Soil Sample homogenize Homogenize soil_sample->homogenize water_sample Water Sample filter Filter water_sample->filter quechers QuEChERS Extraction (Acetonitrile) homogenize->quechers spe_water Solid-Phase Extraction (SPE) filter->spe_water l_l_extraction Liquid-Liquid Extraction (Methylene Chloride) filter->l_l_extraction dspe Dispersive SPE (d-SPE) (PSA/C18) quechers->dspe spe_cleanup SPE Cleanup (Alumina-N/Florisil) spe_water->spe_cleanup l_l_extraction->spe_cleanup uplc_msms UPLC-MS/MS dspe->uplc_msms gc_ecd GC-ECD dspe->gc_ecd spe_cleanup->uplc_msms spe_cleanup->gc_ecd

A generalized workflow for this compound residue analysis.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the analysis of this compound in soil and water.

Protocol 1: Analysis of this compound in Soil using Modified QuEChERS and UPLC-MS/MS

This protocol is adapted from the methods described for this compound and its structurally similar compound, fipronil.[4]

1. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

Protocol 2: Analysis of this compound in Water using Solid-Phase Extraction (SPE) and GC-ECD

This protocol is based on the methodology for this compound analysis in paddy water.[3]

1. Sample Preparation and Extraction

  • Filter the water sample through a 0.45 µm filter to remove suspended particles.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under vacuum for 10 minutes.

2. Elution

  • Elute the retained this compound from the SPE cartridge with 10 mL of a suitable solvent mixture (e.g., ethyl acetate or a mixture of dichloromethane and acetone).

  • Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene) for GC analysis.

3. GC-ECD Analysis

  • GC System: Agilent 7890A or equivalent with an Electron Capture Detector (ECD).

  • Column: HP-5 or equivalent capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Nitrogen or Helium at a constant flow.

  • Injection Volume: 1-2 µL in splitless mode.

Signaling Pathway Diagram

The primary mode of action of this compound, like other phenylpyrazole insecticides, is the antagonism of the γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. The following diagram illustrates this inhibitory signaling pathway.

GABA_Pathway GABA GABA Neurotransmitter GABA_Receptor GABA Receptor (Chloride Ion Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Blockage Blockage Hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Leads to This compound This compound This compound->GABA_Receptor Inhibits

Inhibitory action of this compound on the GABA receptor.

Conclusion

The methods presented provide a solid foundation for the analysis of this compound residues in soil and water. It is essential for researchers to perform in-house validation of any chosen method to ensure it meets the specific requirements for sensitivity, accuracy, and precision for their particular sample matrices and instrumentation. The continued development and sharing of such analytical protocols are vital for the effective monitoring and risk assessment of this compound in the environment.

References

Application Notes and Protocols for the Extraction of Flufiprole from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of flufiprole from various environmental matrices. The methodologies outlined are based on established analytical techniques for phenylpyrazole insecticides, including this compound and the closely related compound fipronil, due to their structural similarities. These protocols are intended to serve as a comprehensive guide for researchers involved in environmental monitoring, residue analysis, and toxicological studies.

Overview of Extraction Methodologies

The selection of an appropriate extraction method for this compound is contingent upon the sample matrix, the desired level of sensitivity, and the available analytical instrumentation. The most commonly employed techniques for the extraction of phenylpyrazole insecticides from environmental samples include:

  • Solid-Phase Extraction (SPE): A highly selective method suitable for cleaning up complex sample matrices and concentrating the analyte of interest. It is widely used for water sample analysis.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a single step, making it ideal for high-throughput analysis of solid samples like soil and plant tissues.

  • Liquid-Liquid Extraction (LLE): A traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases. It is often used for water samples with lower matrix interference.

  • Soxhlet Extraction: A classical technique for the continuous extraction of analytes from a solid matrix using a solvent. It is particularly effective for aged or strongly sorbed residues in soil.

Quantitative Data Summary

The following tables summarize the performance data for various this compound and fipronil extraction methods from environmental samples. Given the limited availability of data specifically for this compound, data for fipronil is included as a reference, as the methods are generally transferable.

Table 1: Extraction of this compound from Paddy Field Samples

AnalyteMatrixExtraction MethodRecovery (%)LOD/LOQReference
This compoundWaterMethylene Chloride Extraction & SPE75.1 - 109.20.01 mg/L (LOD)
This compoundSoilAcetone/Ethyl Acetate Extraction & SPE75.1 - 109.20.015 mg/kg (LOD)
This compoundPlantAcetonitrile Extraction & SPE75.1 - 109.20.015 mg/kg (LOD)

Table 2: Extraction of Fipronil from Environmental Water Samples

Extraction MethodSorbent/SolventRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Solid-Phase ExtractionMeltblown Nonwoven Fabric99.2 - 107.30.02 - 0.06-
Solid-Phase Microextraction85 µm Polyacrylate Fiber-0.08 ng/mL-
Liquid-Liquid ExtractionToluene---
Direct InjectionAcetonitrile/Water-0.0029 (average)-

Table 3: Extraction of Fipronil from Soil Samples

Extraction MethodSolventRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
QuEChERSAcetonitrile78.6 - 108.9-0.005 - 0.01
Solid-Liquid ExtractionDichloromethane61 - 118-0.015 - 0.75
Soxhlet Extraction---<0.009

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction of this compound from water and soil samples.

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted from established methods for fipronil and its metabolites in environmental water.

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate (HPLC grade)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended particles.

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) for instrumental analysis (e.g., LC-MS/MS or GC-ECD).

    • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

Experimental Workflow for SPE of this compound from Water

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 7 Filter->Adjust_pH Condition Condition SPE Cartridge (Ethyl Acetate, Methanol, Water) Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen) Wash->Dry Elute Elute this compound (Ethyl Acetate) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analyze Instrumental Analysis (LC-MS/MS or GC-ECD) Reconstitute->Analyze QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 10g Homogenized Soil Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts (MgSO₄, NaCl) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Supernatant Take 1mL Supernatant Centrifuge1->Supernatant Add_dSPE Add d-SPE Sorbents (MgSO₄, PSA, C18) Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (10,000 rpm, 2 min) Vortex->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Filter->Analysis Method_Selection cluster_water Water Sample Processing cluster_solid Solid Sample Processing Matrix Environmental Sample Matrix Water Water Matrix->Water Soil_Plant Soil / Plant Matrix->Soil_Plant SPE Solid-Phase Extraction (SPE) High Selectivity Water->SPE LLE Liquid-Liquid Extraction (LLE) Low Matrix Interference Water->LLE QuEChERS QuEChERS High Throughput Soil_Plant->QuEChERS Soxhlet Soxhlet Extraction Strongly Sorbed Residues Soil_Plant->Soxhlet

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Flufiprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that effectively controls a broad spectrum of pests. As with many agrochemicals, its presence in environmental and food samples is a significant concern, necessitating robust and reliable analytical methods for residue monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers selective extraction and concentration of analytes from complex matrices, leading to cleaner extracts and improved analytical performance. This document provides detailed application notes and protocols for the solid-phase extraction cleanup of this compound from various matrices, including environmental and food samples. The protocols outlined below are based on validated methods to ensure high recovery and reproducibility.

Mechanism of Action: Interference with GABA Receptors

This compound, like other phenylpyrazole insecticides, exerts its neurotoxic effects by targeting the central nervous system of insects. Its primary mode of action involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. By blocking the chloride channel, this compound inhibits the inhibitory signaling of GABA, leading to hyperexcitation of the insect's nervous system and eventual death.

GABAReceptor_this compound cluster_0 Normal Neuronal Inhibition cluster_1 Action of this compound GABA GABA Neurotransmitter GABAR GABA Receptor GABA->GABAR Binds to Cl_channel_open Chloride Channel (Open) GABAR->Cl_channel_open Activates Neuron_hyperpolarized Neuron Hyperpolarized (Inhibition) Cl_channel_open->Neuron_hyperpolarized Cl- influx This compound This compound GABAR_blocked GABA Receptor This compound->GABAR_blocked Blocks Cl_channel_blocked Chloride Channel (Blocked) GABAR_blocked->Cl_channel_blocked Prevents opening Neuron_excited Continuous Neuronal Excitation (No Inhibition) Cl_channel_blocked->Neuron_excited No Cl- influx

Figure 1: Mechanism of this compound on GABA Receptor

Data Presentation

The following tables summarize the quantitative data from validated solid-phase extraction methods for this compound cleanup in various matrices.

Table 1: SPE Performance for this compound in Paddy Field Samples

MatrixFortification Level (mg/kg or mg/L)Recovery (%)RSD (%)Limit of Detection (LOD) (mg/kg or mg/L)
Water0.0595.2 - 109.21.2 - 1.90.01
0.598.7 - 108.51.0 - 1.8
1.099.1 - 107.31.1 - 1.5
Soil0.0575.1 - 98.31.3 - 1.80.015
0.580.2 - 97.61.2 - 1.7
1.082.5 - 96.41.1 - 1.6
Plant0.0585.3 - 102.11.4 - 1.90.015
0.588.7 - 101.51.2 - 1.7
1.090.1 - 99.81.1 - 1.5

Data adapted from a study on this compound and its metabolites in paddy fields. The method utilized a Carbon/NH2 SPE cartridge for cleanup.[1]

Table 2: SPE Performance for this compound Enantiomers in Fruits, Vegetables, and Soil

MatrixFortification Level (mg/kg)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Limit of Quantification (LOQ) (mg/kg)
Cabbage0.0592.3 - 98.91.1 - 2.51.2 - 3.10.021 - 0.025
0.590.1 - 95.42.3 - 3.82.5 - 4.2
5.088.7 - 93.23.1 - 4.63.3 - 5.1
Apple0.0588.9 - 96.71.5 - 2.91.8 - 3.50.021 - 0.025
0.587.5 - 94.12.8 - 4.23.1 - 4.8
5.086.8 - 92.53.5 - 5.13.8 - 5.6
Tomato0.0590.5 - 97.81.3 - 2.71.6 - 3.30.021 - 0.025
0.589.2 - 94.92.6 - 4.02.9 - 4.5
5.087.9 - 93.63.3 - 4.93.6 - 5.4
Soil0.0588.2 - 95.41.8 - 3.22.1 - 3.80.021 - 0.025
0.586.9 - 93.83.0 - 4.53.3 - 5.0
5.085.6 - 91.73.8 - 5.44.1 - 5.8

Data adapted from a study on the simultaneous determination of this compound enantiomers. The method utilized an Alumina-N SPE column for cleanup.[2]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from different matrices.

Protocol 1: SPE Cleanup of this compound in Water, Soil, and Plant Samples

This protocol is designed for the cleanup of this compound from paddy field matrices prior to analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Materials:

  • Solid-Phase Extraction Cartridges: Carbon/NH2 (500 mg, 6 mL)

  • Extraction Solvents: Methylene chloride, Acetone, Ethyl acetate, Acetonitrile

  • Elution Solvent: Methylene chloride/Ethyl acetate (1:1, v/v)

  • Reagents: Anhydrous sodium sulfate

  • Equipment: Homogenizer, Rotary evaporator, SPE manifold

Sample Preparation:

  • Water Samples:

    • To 100 mL of water sample, add 5 g of sodium chloride and shake to dissolve.

    • Perform liquid-liquid extraction twice with 50 mL of methylene chloride.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator and redissolve in 2 mL of ethyl acetate for SPE cleanup.

  • Soil Samples:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of acetone and extract by shaking for 30 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with 20 mL of ethyl acetate.

    • Combine the extracts, concentrate to near dryness, and redissolve in 2 mL of ethyl acetate for SPE cleanup.

  • Plant Samples:

    • Weigh 10 g of homogenized plant material into a centrifuge tube.

    • Add 20 mL of acetonitrile and extract using a homogenizer.

    • Centrifuge and collect the supernatant.

    • Concentrate the extract to near dryness and redissolve in 2 mL of ethyl acetate for SPE cleanup.

SPE Cleanup Workflow:

SPE_Workflow_Protocol1 start Start conditioning 1. Conditioning (6 mL Methylene Chloride) start->conditioning equilibration 2. Equilibration (6 mL Ethyl Acetate) conditioning->equilibration sample_loading 3. Sample Loading (2 mL Sample Extract) equilibration->sample_loading washing 4. Washing (6 mL Methylene Chloride/Hexane, 1:1) sample_loading->washing elution 5. Elution (10 mL Methylene Chloride/Ethyl Acetate, 1:1) washing->elution analysis GC-ECD Analysis elution->analysis

Figure 2: SPE Workflow for Paddy Field Samples

Detailed SPE Procedure:

  • Conditioning: Pass 6 mL of methylene chloride through the Carbon/NH2 SPE cartridge.

  • Equilibration: Pass 6 mL of ethyl acetate through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the 2 mL redissolved sample extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 6 mL of methylene chloride/hexane (1:1, v/v) to remove interferences.

  • Elution: Elute the target analyte with 10 mL of methylene chloride/ethyl acetate (1:1, v/v).

  • Final Preparation: Concentrate the eluate to a final volume of 1 mL for GC-ECD analysis.

Protocol 2: SPE Cleanup of this compound in Fruits, Vegetables, and Soil

This protocol is suitable for the cleanup of this compound enantiomers from various food and environmental matrices prior to analysis by High-Performance Liquid Chromatography (HPLC).[2]

Materials:

  • Solid-Phase Extraction Cartridges: Alumina-N (500 mg, 6 mL)

  • Extraction Solvent: Acetonitrile

  • Elution Solvent: Acetonitrile/Acetone (9:1, v/v)

  • Reagents: Anhydrous sodium sulfate, Sodium chloride

  • Equipment: Homogenizer, Centrifuge, Rotary evaporator, SPE manifold

Sample Preparation:

  • Weigh 10 g of the homogenized sample (cabbage, apple, tomato, or soil) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and homogenize for 2 minutes.

  • Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Take a 5 mL aliquot of the extract and concentrate to approximately 1 mL using a gentle stream of nitrogen.

SPE Cleanup Workflow:

SPE_Workflow_Protocol2 start Start conditioning 1. Conditioning (5 mL Acetonitrile) start->conditioning sample_loading 2. Sample Loading (1 mL Sample Extract) conditioning->sample_loading elution 3. Elution (5 mL Acetonitrile/Acetone, 9:1) sample_loading->elution analysis HPLC Analysis elution->analysis

Figure 3: SPE Workflow for Food and Soil Samples

Detailed SPE Procedure:

  • Conditioning: Pass 5 mL of acetonitrile through the Alumina-N SPE cartridge.

  • Sample Loading: Load the 1 mL concentrated sample extract onto the cartridge.

  • Elution: Elute the this compound enantiomers with 5 mL of acetonitrile/acetone (9:1, v/v).

  • Final Preparation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[2]

References

Application Notes and Protocols for Neurotoxicity Assessment of Flufiprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide, a class of chemicals known for their insecticidal activity through the antagonism of gamma-aminobutyric acid (GABA) receptors.[1] While developed for targeted pest control, the potential for off-target effects on the nervous system of non-target organisms, including mammals, necessitates a thorough neurotoxicity assessment. These application notes provide a comprehensive framework of protocols for evaluating the potential neurotoxic effects of this compound.

Given the limited specific public data on this compound's neurotoxicity, the following protocols are based on established neurotoxicity testing guidelines and the known neurotoxic profile of the closely related and well-studied phenylpyrazole insecticide, fipronil.[2][3][4] The primary mechanism of action for phenylpyrazoles involves the blockade of GABA-gated chloride channels, leading to neuronal hyperexcitability.[1][5] Additionally, studies on fipronil suggest the induction of oxidative stress and potential for developmental neurotoxicity are important endpoints to consider.[2][3][6]

These protocols are intended to guide researchers in a tiered approach, from initial in vitro screening to more complex in vivo functional and morphological evaluations.

Putative Signaling Pathway: this compound-Induced Neurotoxicity

The primary proposed mechanism of neurotoxicity for this compound, like other phenylpyrazole insecticides, is the antagonism of the GABA-A receptor. This disruption of inhibitory neurotransmission can lead to excessive neuronal firing and subsequent excitotoxicity. A secondary mechanism, suggested by studies on related compounds, involves the induction of oxidative stress.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Effects This compound This compound GABA_A_Receptor GABA-A Receptor (Chloride Channel) This compound->GABA_A_Receptor Antagonizes Chloride_Influx Chloride Ion Influx (Inhibited) GABA_A_Receptor->Chloride_Influx Neuronal_Hyperexcitability Neuronal Hyperexcitability Chloride_Influx->Neuronal_Hyperexcitability Leads to GABA GABA GABA->GABA_A_Receptor Binds to Oxidative_Stress Oxidative Stress (Increased ROS) Neuronal_Hyperexcitability->Oxidative_Stress Contributes to Neurobehavioral_Changes Neurobehavioral_Changes Neuronal_Hyperexcitability->Neurobehavioral_Changes Manifests as Cellular_Damage Cellular Damage & Apoptosis Oxidative_Stress->Cellular_Damage Neurodegeneration Neurodegeneration Cellular_Damage->Neurodegeneration G Dose_Selection Dose Range Finding (Acute Toxicity) Animal_Dosing Sub-chronic Dosing (e.g., 28 or 90 days) Dose_Selection->Animal_Dosing Behavioral_Testing Functional & Behavioral Assessments Animal_Dosing->Behavioral_Testing Electrophysiology Electrophysiological Recording Behavioral_Testing->Electrophysiology Tissue_Collection Tissue Collection (Perfusion Fixation) Electrophysiology->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Biochemical_Assays Biochemical Assays Tissue_Collection->Biochemical_Assays G Maternal_Dosing Dosing of Pregnant Dams (Gestation & Lactation) Offspring_Evaluation Evaluation of Offspring Maternal_Dosing->Offspring_Evaluation Physical_Development Physical Development (e.g., eye/ear opening) Offspring_Evaluation->Physical_Development Behavioral_Testing Neurobehavioral Testing (pre- & post-weaning) Offspring_Evaluation->Behavioral_Testing Brain_Morphometry Brain Weight & Morphometry Offspring_Evaluation->Brain_Morphometry Long_Term_Effects Assessment of Long-Term Functional Deficits Behavioral_Testing->Long_Term_Effects

References

Application Note: Enantioselective Separation of Flufiprole Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that exists as a pair of enantiomers. Due to the potential for enantioselective bioactivity and environmental fate, the ability to separate and quantify the individual isomers is crucial for efficacy testing, toxicological assessment, and environmental monitoring. This application note provides a detailed protocol for the enantioselective separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. The described methods are applicable for the analysis of this compound enantiomers in various matrices, including environmental and agricultural samples.

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions for the successful enantioselective separation of this compound isomers based on established methods.

Table 1: Chromatographic Conditions for Enantioselective Separation of this compound

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Chiral Stationary Phase Lux Cellulose-4 (150 mm x 2.0 mm)CHIRALPAK® IB (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Isocraticn-hexane/ethanol[1]
Flow Rate 0.25 mL/min[3]1.0 mL/min[1][2]
Detection UV/Vis or MS/MS[3]UV @ 230 nm[1]
Column Temperature Ambient (e.g., 30°C)[1]15-35°C (optimization may be required)[1][2]

Table 2: Performance Data for this compound Enantiomer Separation

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Resolution (Rs) Baseline separationUp to 3.40 (with 5% ethanol)[1][2]
Limit of Quantification (LOQ) < 2.0 µg/kg in various matrices[3]0.021-0.025 mg/kg in fruits, vegetables, and soil[4][5]
Recovery 83.6% to 107% in various matrices[3]86.8% to 98.9% in vegetables, fruits, and soil[4][5]
Linearity (R²) ≥ 0.998[3]> 0.998[4][5]

Experimental Protocols

Method 1: Reversed-Phase HPLC-MS/MS

This protocol is suitable for the simultaneous enantioselective determination of this compound and its chiral metabolites in complex matrices like paddy water, rice straw, brown rice, and paddy soil.[3]

1. Sample Preparation (Modified QuEChERS for soil and produce):

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and vortex for 1 min.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 min, and centrifuge at 4000 rpm for 5 min.

  • Transfer the supernatant to a clean tube for further cleanup.

2. Solid-Phase Extraction (SPE) Cleanup (for water samples):

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

3. Chromatographic Analysis:

  • Instrument: Ultra-High Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).[3]

  • Column: Lux Cellulose-4 (150 mm x 2.0 mm).[3]

  • Mobile Phase: Isocratic elution (specific composition to be optimized, e.g., acetonitrile/water with additives).

  • Flow Rate: 0.25 mL/min.[3]

  • Injection Volume: 5 µL.

  • Column Temperature: Ambient.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-product ion transitions for this compound enantiomers need to be determined.

Method 2: Normal-Phase HPLC-UV

This protocol is suitable for the determination of this compound enantiomers in vegetables, fruits, and soil.[1][4]

1. Sample Preparation:

  • Follow a suitable extraction method for the matrix of interest (e.g., QuEChERS).

  • Cleanup can be performed using an Alumina-N solid-phase extraction (SPE) column.[4][5]

2. Chromatographic Analysis:

  • Instrument: High-Performance Liquid Chromatography with a UV detector.

  • Column: CHIRALPAK® IB (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: n-hexane/ethanol. The ratio needs to be optimized for best resolution; a lower percentage of ethanol generally leads to better separation but longer retention times.[1] A starting point could be 95:5 (v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[1] The temperature can be varied between 15°C and 35°C to optimize separation.[1][2]

  • Detection: UV at 230 nm.[1]

Mandatory Visualization

Enantioselective_Separation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Produce) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup HPLC Chiral HPLC System Cleanup->HPLC Inject Sample CSP Chiral Stationary Phase (e.g., Lux Cellulose-4, CHIRALPAK IB) HPLC->CSP Mobile Phase Detection Detection (UV or MS/MS) CSP->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the enantioselective separation of this compound isomers.

References

Troubleshooting & Optimization

Technical Support Center: Flufiprole Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction of Flufiprole from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experimental work.

Q1: My this compound recovery is consistently low. What are the likely causes and how can I improve it?

A1: Low recovery of pesticides from clay soil is a common issue, primarily due to the strong adsorption of analytes to clay and organic matter particles.[1][2][3] Clay soils have numerous active sites (polar, non-polar, and ionic) that can tightly bind pesticide residues.[4] Here are several strategies to improve recovery:

  • Increase Extraction Energy: Methods that provide more energy for desorption, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), can be more effective than simple shaking.[1][5] Sonication, in particular, has been shown to be an efficient method for pesticide extraction from soil.[6]

  • Optimize Solvent Selection: The choice of solvent is critical. Acetonitrile (ACN) is widely used in modern methods like QuEChERS due to its ability to extract a broad range of pesticides with minimal co-extraction of matrix components.[2][5] For certain compounds, mixtures like acetone-ethyl acetate-water have also proven effective for exhaustive extraction from clayey soils.[7]

  • Pre-hydrate the Soil: For dry soil samples, adding water before the solvent extraction step can significantly improve recovery.[4][8] This pre-hydration step, which can last up to 30 minutes, helps to swell the clay and release bound residues, making them more accessible to the extraction solvent.[1][8]

  • Adjust the pH: The pH of the extraction medium can influence the charge of both the this compound molecule and the soil particles, affecting adsorption. Experimenting with buffered extraction, such as the citrate buffering used in the AOAC version of the QuEChERS method, can improve the recovery of pH-dependent analytes.[2][9]

  • Increase Extraction Time and Temperature: For some tightly bound residues, increasing the extraction time or temperature can enhance recovery. For instance, extracting with acetonitrile at 80°C for 24 hours was found to be the most effective method for recovering persistent fumigant residues from soil.[10]

Q2: I'm observing significant matrix effects in my final analysis (e.g., LC-MS/MS). How can I clean up my sample extract more effectively?

A2: Matrix effects, caused by co-extracted substances like humic acids, lipids, and pigments, are a major challenge in soil analysis.[2] An effective cleanup step is essential.

  • Use Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method. A combination of sorbents is added to the extract to remove specific interferences. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.[2]

    • C18 (Octadecylsilane): Removes non-polar interferences like lipids.[5]

    • Graphitized Carbon Black (GCB): Removes pigments and sterols. Use with caution as it can also adsorb planar pesticides.[4][5]

  • Solid-Phase Extraction (SPE) Cartridges: For more challenging matrices, a traditional SPE cartridge cleanup can provide a more thorough purification than d-SPE.[11] Various sorbents like Florisil, alumina, or silica can be used depending on the nature of the interference.[2][11]

  • Optimize the Sorbent Mix: The combination and amount of d-SPE sorbents may need to be optimized for your specific clay soil type. For example, a mixture of PSA and C18 has been shown to yield good results for pesticide analysis in soil.[1]

Q3: Which extraction solvent is the most suitable for this compound in high-clay soils?

A3: The ideal solvent should effectively desorb this compound from clay particles while minimizing the co-extraction of interfering matrix components.

  • Acetonitrile (ACN): This is the most recommended solvent for multi-residue pesticide analysis in soil using the QuEChERS method.[2][5] It is miscible with water, which facilitates extraction from hydrated soil, and its high polarity allows it to disrupt the strong analyte-matrix interactions. The subsequent addition of salts like MgSO₄ and NaCl induces phase separation, partitioning the pesticides into the ACN layer.[12]

  • Acetone/Ethyl Acetate Mixtures: A combination of acetone and ethyl acetate (e.g., 1:1 v/v) has been used effectively for extracting incurred residues.[13] A shake extraction with an acetone-ethyl acetate-water (3:1:1 v/v/v) mixture was also found to be highly effective for a wide range of pesticides in clayey soil.[7]

  • Methanol/Water Mixtures: A mechanical shaker using a methanol:water mixture has demonstrated efficient recoveries for some pesticides from loam soil.[6]

Q4: How critical is the pH of my soil or extraction solvent, and how can I optimize it?

A4: The pH is a critical parameter. It can alter the surface charge of clay minerals and the ionization state of organic matter, thereby affecting the sorption-desorption equilibrium of pesticides.[9][14] Acidic conditions can lead to the dissolution of certain soil minerals, changing the soil structure and potentially increasing the bioavailability of contaminants.[15]

  • Buffered QuEChERS: The official AOAC and CEN versions of the QuEChERS method use acetate or citrate buffers, respectively, to maintain a consistent pH during extraction.[2] This is particularly important for recovering pH-sensitive pesticides. For this compound, which is a neutral molecule under typical environmental pH, the effect may be less pronounced, but buffering helps ensure method ruggedness and reproducibility across different soil types.

  • Acidification: In some cases, adding a small amount of acid (e.g., formic acid or acetic acid) to the extraction solvent can improve the recovery of certain compounds by neutralizing active sites on the soil matrix.[8][16]

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and is it suitable for this compound extraction from clay soil?

A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[5] It is a streamlined approach that combines salting-out extraction with a simplified cleanup step called dispersive solid-phase extraction (d-SPE).[2] The method was initially developed for fruits and vegetables but has been successfully adapted for complex matrices like soil.[1][8] It is highly suitable for this compound extraction from clay soil due to its efficiency and ability to handle a wide range of pesticides.[2][12]

Q2: What is the difference between extraction and cleanup?

A2: Extraction is the process of separating the target analyte (this compound) from the solid soil matrix into a liquid solvent.[5] Cleanup is the subsequent step where interfering compounds (e.g., pigments, lipids) are removed from the liquid extract before instrumental analysis to improve accuracy and protect the analytical instrument.[2][11]

Q3: How does the high clay and organic matter content in my soil specifically affect this compound extraction?

A3: Both clay and soil organic matter (SOM) have a high surface area and numerous active sites that strongly adsorb pesticides like this compound.[3] This strong binding makes it difficult to achieve complete extraction, often leading to lower recoveries compared to sandy soils.[6][17] The extraction method must provide sufficient energy and use an appropriate solvent to overcome these strong adsorptive forces.[5]

Q4: Can Ultrasonic-Assisted Extraction (UAE) improve my results?

A4: Yes. Ultrasonic-assisted extraction uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which disrupts the soil structure and enhances the desorption of the analyte from the matrix into the solvent.[1][18] This technique can lead to higher extraction efficiency and shorter extraction times compared to traditional mechanical shaking.[6]

Data Presentation: Comparison of Extraction Methods

The following table summarizes recovery data from various studies on pesticide extraction from clay and related soil types.

MethodExtraction Solvent(s)Cleanup Sorbent(s)Analyte(s)Recovery (%)Soil TypeCitation(s)
Shake ExtractionAcetone-Ethyl Acetate-Water (3:1:1)Not Specified32 Pesticides68.6 - 104Clayey Ultisol (45% clay)[7]
QuEChERSAcetonitrileNot SpecifiedThis compound & Metabolites75.1 - 109.2Paddy field soil[6]
QuEChERSAcetonitrileMgSO₄, PSA, C1821 Pesticides70 - 120 (most compounds)Generic Soil[4]
QuEChERSAcetonitrile, 5% Acetic AcidC185 Polar Analytes83 - 113Generic Soil[8]
Ultrasonic ExtractionAcetone, then Acetone/Ethyl Acetate (1:1)Not Specified¹⁴C-labeled compounds~100Incurred residue soil[13]
QuEChERS (modified)Ethyl AcetateNot SpecifiedPropamocarb>75Generic Soil[1]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Clay Soil

This protocol is adapted from established QuEChERS procedures for soil analysis.[2][4][12]

  • Sample Preparation:

    • Weigh 10 g of homogenized, air-dried clay soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water to the tube. Vortex for 1 minute and allow the sample to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) to the hydrated soil sample.

    • Add the appropriate QuEChERS salt packet (e.g., AOAC formulation: 6 g anhydrous MgSO₄, 1.5 g sodium acetate).

    • Immediately cap and shake vigorously (manually or mechanically) for 2 minutes to prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥3500 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 6 mL aliquot of the ACN supernatant to a 15 mL d-SPE tube. The tube should contain anhydrous MgSO₄ (e.g., 900 mg) and a sorbent mixture appropriate for your sample (e.g., 150 mg PSA and 150 mg C18).

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at ≥3500 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, add a suitable internal standard if necessary, and transfer it to an autosampler vial for analysis (e.g., by LC-MS/MS or GC-ECD).

Protocol 2: Ultrasonic-Assisted Solvent Extraction (USE)

This is a general protocol for enhancing extraction with sonication.

  • Sample Preparation:

    • Weigh 5 g of homogenized clay soil into a 50 mL centrifuge tube.

    • Add 10 mL of the selected extraction solvent (e.g., acetonitrile or an acetone/ethyl acetate mixture).

  • Ultrasonic Extraction:

    • Place the centrifuge tube in an ultrasonic bath.

    • Sonicate the sample for 15-30 minutes. Monitor the bath temperature to prevent overheating, which could degrade the analyte.

  • Separation:

    • After sonication, centrifuge the tube at ≥3500 rpm for 10 minutes to pellet the soil particles.

  • Cleanup and Analysis:

    • Carefully decant the supernatant.

    • Proceed with a cleanup step (e.g., d-SPE as described in Protocol 1, or SPE cartridge cleanup) before instrumental analysis.

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_clean Phase 3: Cleanup cluster_analysis Phase 4: Analysis A Homogenize Soil Sample B Weigh Sample A->B C Pre-hydrate Dry Soil B->C D Add Extraction Solvent (e.g., Acetonitrile) C->D E Add Salts (QuEChERS) & Shake/Vortex D->E F Centrifuge to Separate Supernatant E->F G Transfer Supernatant F->G H Dispersive SPE (Add Sorbents & Vortex) G->H I Centrifuge to Pellet Sorbents H->I J Collect Final Extract I->J K Instrumental Analysis (LC-MS/MS or GC-ECD) J->K

Caption: General workflow for this compound extraction from clay soil.

QuEChERS_Workflow start Start: 10g Clay Soil in 50mL Tube hydrate Add 10mL Water Hydrate for 30 min start->hydrate add_solvent Add 10mL Acetonitrile hydrate->add_solvent add_salts Add MgSO₄ & Acetate/Citrate Salts (Extraction/Partitioning Step) add_solvent->add_salts shake Vortex/Shake for 2 min add_salts->shake centrifuge1 Centrifuge (≥3500 rpm, 5 min) shake->centrifuge1 transfer Transfer 6mL of ACN Layer to d-SPE Tube centrifuge1->transfer dspe d-SPE Tube contains: MgSO₄, PSA, C18 transfer->dspe vortex2 Vortex for 1 min (Cleanup Step) transfer->vortex2 centrifuge2 Centrifuge (≥3500 rpm, 5 min) vortex2->centrifuge2 analysis Analyze Clean Extract (LC-MS/MS or GC-ECD) centrifuge2->analysis

Caption: Detailed workflow of the modified QuEChERS method for soil.

Troubleshooting_Logic cluster_recovery Low Recovery cluster_matrix High Matrix Effects cluster_reproducibility Poor Reproducibility issue Problem Encountered lr1 Is soil dry? issue->lr1 me1 What sorbents are in use? issue->me1 pr1 Is pH controlled? issue->pr1 lr2 Hydrate soil before extraction lr1->lr2 Yes lr3 Using mechanical shaking? lr4 Switch to Ultrasonic or Microwave-Assisted Extraction lr3->lr4 Yes lr5 Check solvent polarity lr6 Try Acetonitrile or Acetone/Ethyl Acetate mixes lr5->lr6 me2 Add/Optimize d-SPE sorbents: PSA for acids C18 for lipids GCB for pigments me1->me2 me3 Cleanup still insufficient? me4 Use a cartridge-based Solid-Phase Extraction (SPE) me3->me4 Yes pr2 Use buffered QuEChERS method (Citrate or Acetate) pr1->pr2 No pr3 Is sample homogenous? pr4 Ensure thorough mixing/ sieving of initial soil sample pr3->pr4 No

Caption: Troubleshooting decision tree for common extraction issues.

References

Technical Support Center: Matrix Effects in Flufiprole Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Flufiprole by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Signal Integrity Issues

Q1: My this compound signal is significantly suppressed or unexpectedly enhanced. What are the likely causes and solutions?

A1: Signal suppression or enhancement is a primary indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.

  • Potential Causes:

    • High concentrations of co-eluting matrix components competing for ionization.[1][2]

    • The presence of easily ionizable compounds in the matrix that can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[3]

    • Complex matrices such as those from certain fruits, vegetables, or soil can be particularly challenging.[4]

  • Solutions:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol with appropriate sorbents to remove interfering compounds.[5]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process. This helps to compensate for consistent signal suppression or enhancement.[4][5]

    • Dilution: Dilute the final sample extract to reduce the concentration of matrix components. Be mindful that this will also increase the limit of quantification (LOQ).

    • Chromatographic Separation: Optimize the LC method to better separate this compound from interfering matrix components. This can involve adjusting the gradient or using a column with a different selectivity.[6]

    • Use an Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects as it will be affected in the same way as the analyte.

Q2: I am observing inconsistent signal intensity for my quality control (QC) samples. What should I investigate?

A2: Inconsistent signal intensity in QC samples points towards variable matrix effects or issues with the analytical workflow.

  • Potential Causes:

    • Variability in the composition of the matrix between different samples.[4]

    • Inconsistent sample preparation, leading to varying levels of matrix components in the final extracts.

    • Instrument contamination building up over a sequence of injections.[7]

  • Solutions:

    • Homogenize Samples Thoroughly: Ensure that all samples and the blank matrix used for calibration are thoroughly homogenized to ensure consistency.

    • Standardize Sample Preparation: Strictly adhere to the validated sample preparation protocol for all samples and standards.

    • Intersperse Blanks and QC Samples: Run solvent blanks and QC samples throughout the analytical batch to monitor for and identify instrument drift or contamination.

    • Clean the Ion Source: If a gradual decrease in signal is observed over a batch, the ion source may require cleaning.[7]

Chromatographic Problems

Q3: The peak shape for this compound is poor (tailing, fronting, or split). How can I troubleshoot this?

A3: Poor peak shape can compromise the accuracy of integration and, therefore, quantification.

  • Potential Causes:

    • Column Overload: Injecting too high a concentration of the analyte or matrix components.[8]

    • Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase, causing peak distortion.[9]

    • Column Contamination/Degradation: Accumulation of matrix components on the analytical column can lead to peak tailing or splitting.[10]

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[11]

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to check for column overload.[8]

    • Match Injection Solvent: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[9]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[8]

    • Column Flushing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[11]

    • Mobile Phase Additives: The addition of a small amount of a competing agent to the mobile phase can sometimes mitigate secondary interactions.

Quantitative Accuracy and Precision Issues

Q4: My recovery of this compound is low and/or variable. How can I improve it?

A4: Low or variable recovery indicates that the extraction process is not efficient or consistent for your sample matrix.

  • Potential Causes:

    • The chosen extraction solvent may not be optimal for this compound in the specific matrix.

    • The pH of the extraction solvent may not be suitable for this compound.

    • Insufficient shaking or vortexing during the extraction step.

    • Analyte loss during the cleanup step.

  • Solutions:

    • Optimize Extraction Solvent: Test different solvents or solvent mixtures to find the one that provides the best recovery for this compound from your matrix.

    • Adjust pH: Investigate the effect of pH on the extraction efficiency of this compound.

    • Increase Extraction Time/Intensity: Ensure adequate mixing and time for the solvent to interact with the sample.

    • Evaluate Cleanup Step: If using d-SPE or SPE, ensure that the chosen sorbents are not retaining this compound. Test the recovery with and without the cleanup step to diagnose analyte loss.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity).[12] These effects are a major concern because they can lead to inaccurate and imprecise quantification of this compound residues in complex samples like food, soil, and water.[1]

Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound?

A2: The two most common and effective sample preparation techniques are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices. It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[4] Modified QuEChERS methods have been successfully applied for this compound analysis.[4]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and can be very effective in removing matrix interferences, especially for water and soil samples.[13]

Q3: When should I use matrix-matched calibration versus an isotopically labeled internal standard?

A3:

  • Matrix-Matched Calibration: This is a practical and widely used approach to compensate for matrix effects. It is suitable when you can obtain a representative blank matrix that is free of this compound. By preparing your calibration standards in the extract of this blank matrix, you can mimic the ionization conditions of your actual samples.[4]

  • Isotopically Labeled Internal Standard (IL-IS): The use of a stable isotope-labeled version of this compound is considered the "gold standard" for correcting matrix effects. The IL-IS is added to the sample at the beginning of the sample preparation process and co-elutes with the native analyte. Since it has nearly identical physicochemical properties, it experiences the same extraction inefficiencies and matrix effects, allowing for very accurate correction. If an IL-IS for this compound is available and within budget, it is the preferred method for achieving the highest accuracy and precision.

Q4: How can I proactively minimize instrument contamination when analyzing complex matrices for this compound?

A4:

  • Effective Sample Cleanup: The cleaner the sample extract injected, the lower the risk of instrument contamination.

  • Use a Diverter Valve: Program a diverter valve to send the highly concentrated, early- and late-eluting portions of the chromatogram to waste, only allowing the portion containing the analyte of interest to enter the mass spectrometer.

  • Regular Instrument Maintenance: Implement a regular schedule for cleaning the ion source.

  • Use a Guard Column: A guard column can trap strongly retained matrix components and is more easily replaced than the analytical column.[7]

Data Presentation

Table 1: Matrix Effect of this compound Enantiomers in Various Matrices

The matrix effect (ME) is calculated as: ME (%) = (Slope of matrix-matched calibration / Slope of solvent calibration - 1) x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

MatrixEnantiomerMatrix Effect (%)Reference
Cucumber(+)-Flufiprole-23.5[14]
(-)-Flufiprole-21.7[14]
Grape(+)-Flufiprole-18.9[14]
(-)-Flufiprole-16.4[14]
Pear(+)-Flufiprole-15.2[14]
(-)-Flufiprole-13.8[14]
Tomato(+)-Flufiprole-28.6[14]
(-)-Flufiprole-26.3[14]
Soil(+)-Flufiprole-10.4[14]
(-)-Flufiprole-9.8[14]
Table 2: Recovery and Precision Data for this compound Analysis

This table presents typical recovery and relative standard deviation (RSD) values for this compound analysis in different matrices using a modified QuEChERS method.

MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)Reference
Paddy Water595.23.5[4]
5098.62.1[4]
500102.31.8[4]
Rice Straw588.44.2[4]
5092.12.8[4]
50095.71.9[4]
Brown Rice583.65.8[4]
5087.93.4[4]
50091.22.5[4]
Paddy Soil590.54.6[4]
5094.83.1[4]
50098.22.3[4]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Vegetables

This protocol is a representative example for the extraction and cleanup of this compound from vegetable matrices.

  • Sample Homogenization:

    • Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). For highly pigmented matrices, 7.5 mg of Graphitized Carbon Black (GCB) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

These are typical starting conditions for the analysis of this compound. Method optimization is recommended.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Example MRM Transitions:

      • Precursor Ion (m/z): [M+H]⁺ for this compound.

      • Product Ions (m/z): At least two product ions should be monitored for quantification and confirmation. Specific transitions should be optimized by infusing a standard solution of this compound.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.

Visualizations

Troubleshooting_Matrix_Effects cluster_symptoms Identify Primary Symptom cluster_solutions1 Solutions for Signal Issues cluster_solutions2 Solutions for Peak Shape cluster_solutions3 Solutions for Recovery start Start: Inaccurate or Imprecise This compound Quantification symptom1 Signal Suppression or Enhancement start->symptom1 symptom2 Poor Peak Shape (Tailing, Fronting, Splitting) start->symptom2 symptom3 Low or Variable Recovery start->symptom3 solution1a Implement Matrix-Matched Calibration symptom1->solution1a solution1b Improve Sample Cleanup (QuEChERS/SPE) symptom1->solution1b solution1c Optimize LC Separation symptom1->solution1c solution1d Use Isotope-Labeled Internal Standard symptom1->solution1d solution1e Dilute Sample Extract symptom1->solution1e solution2a Check for Column Overload (Reduce Injection Volume) symptom2->solution2a solution2b Match Injection Solvent to Initial Mobile Phase symptom2->solution2b solution2c Clean or Replace Analytical Column/Guard Column symptom2->solution2c solution2d Check for System Leaks symptom2->solution2d solution3a Optimize Extraction Solvent and pH symptom3->solution3a solution3b Increase Extraction Time or Intensity symptom3->solution3b solution3c Evaluate Cleanup Step for Analyte Loss symptom3->solution3c QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (e.g., 10g) add_solvent 2. Add Acetonitrile (10 mL) sample->add_solvent shake1 3. Shake Vigorously (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Extraction Salts shake1->add_salts shake2 5. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant 7. Take Aliquot of Supernatant (1 mL) centrifuge1->supernatant dspe_tube 8. Add to d-SPE Tube (MgSO4, PSA, C18) supernatant->dspe_tube vortex 9. Vortex (30 sec) dspe_tube->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract 11. Collect Supernatant, Dilute and Filter centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis Matrix_Matched_Calibration cluster_solvent Solvent-Based Calibration cluster_matrix_matched Matrix-Matched Calibration solvent_standards Standards in Pure Solvent solvent_curve Calibration Curve 1 (Ideal Response) solvent_standards->solvent_curve quantification Accurate Quantification solvent_curve->quantification Potentially Inaccurate Quantification blank_matrix Blank Matrix Sample extract Extract Blank Matrix (e.g., via QuEChERS) blank_matrix->extract spike Spike Blank Extract with Known Concentrations of this compound extract->spike matrix_standards Matrix-Matched Standards spike->matrix_standards matrix_curve Calibration Curve 2 (Compensated Response) matrix_standards->matrix_curve matrix_curve->quantification sample Unknown Sample (with Matrix) sample->matrix_curve Analyzed against

References

Technical Support Center: Optimization of GC-ECD for Flufiprole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Flufiprole using Gas Chromatography with an Electron Capture Detector (GC-ECD). It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-ECD parameters for this compound analysis?

A1: Optimized GC-ECD parameters are crucial for achieving good sensitivity and peak shape. Below is a table summarizing typical starting conditions based on methods developed for this compound and similar compounds like Fipronil.[1]

ParameterRecommended Conditions
GC System Agilent 6890 or similar
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 - 280 °C
Injection Mode Splitless (with a purge time of 1-2 minutes)
Carrier Gas Helium or Nitrogen
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (constant flow mode is recommended)
Oven Temperature Program Initial: 100-150°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min
Detector Electron Capture Detector (ECD)
Detector Temperature 300 - 320 °C
Makeup Gas Nitrogen
Makeup Gas Flow Rate 25 - 60 mL/min

Q2: What sample preparation methods are suitable for this compound analysis in different matrices?

A2: The choice of sample preparation method depends on the matrix. The goal is to extract this compound and remove interfering co-extractives. Common methods include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be beneficial.

A study on this compound and its metabolites in paddy field samples utilized the following extraction methods[1]:

  • Water Samples: Extraction with methylene chloride.

  • Soil Samples: Initial extraction with acetone followed by ethyl acetate.

  • Plant Samples: Initial extraction with acetonitrile, followed by a clean-up step using a Carbon/NH2 solid-phase extraction (SPE) cartridge.

For Fipronil, a closely related compound, various SPE cartridges (e.g., C18, Florisil) and LLE with solvents like hexane and acetonitrile have been successfully employed.[2]

Q3: What are the expected recovery rates and limits of detection for this compound with GC-ECD?

A3: A study on the determination of this compound in paddy field samples reported the following validation data[1]:

MatrixSpiking Level (mg/L or mg/kg)Recovery Rate (%)Coefficient of Variation (%)
Water0.05 - 1.075.1 - 109.21.0 - 1.9
Soil0.05 - 1.075.1 - 109.21.0 - 1.9
Plant0.05 - 1.075.1 - 109.21.0 - 1.9

The lowest detected content was 0.01 mg/L in water and 0.015 mg/kg in soil and plant samples.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-ECD analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Active sites in the GC system.

    • Solution:

      • Injector: Use a deactivated inlet liner and change it regularly. Silanized glass wool can help trap non-volatile matrix components.

      • Column: Ensure a high-quality, low-bleed column is used. If column performance degrades, trim 15-30 cm from the injector end.

      • Matrix Effects: Co-extracted matrix components can mask active sites, sometimes leading to peak shape improvement (matrix-induced enhancement).[3][4] However, they can also cause tailing if they are acidic or basic. A thorough cleanup is essential.

  • Possible Cause 2: Improper column installation.

    • Solution: Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.

  • Possible Cause 3: Column overload.

    • Solution: Dilute the sample or reduce the injection volume.

Problem 2: Low Sensitivity or No Peak

  • Possible Cause 1: Analyte degradation.

    • Solution:

      • Injector Temperature: While a high injector temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of this compound. Experiment with lowering the injector temperature in 10°C increments.

      • Active Sites: As mentioned above, active sites can lead to analyte degradation. Ensure the entire flow path is inert.

  • Possible Cause 2: Leaks in the system.

    • Solution: Check for leaks at the septum, column fittings, and gas connections using an electronic leak detector.

  • Possible Cause 3: Detector contamination or loss of sensitivity.

    • Solution: The ECD is a radioactive source and its sensitivity can decrease over time. Contamination from the column bleed or sample matrix can also affect performance. Bake out the detector at a high temperature (as recommended by the manufacturer) with makeup gas flowing. If sensitivity does not improve, the detector may need professional servicing or replacement.

Problem 3: Baseline Noise or Drift

  • Possible Cause 1: Contaminated carrier or makeup gas.

    • Solution: Use high-purity gases (99.999% or higher) and install gas purifiers to remove oxygen, moisture, and hydrocarbons.

  • Possible Cause 2: Column bleed.

    • Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum temperature limit.

  • Possible Cause 3: Septum bleed.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Problem 4: Non-linear Calibration Curve

  • Possible Cause 1: Detector saturation.

    • Solution: The ECD has a limited linear dynamic range. If the analyte concentration is too high, the detector response will become non-linear. Dilute the standards and samples to fall within the linear range of the detector.

  • Possible Cause 2: Matrix effects.

    • Solution: Matrix components can enhance or suppress the analyte signal, leading to non-linearity. The use of matrix-matched standards is highly recommended to compensate for these effects.[3][5] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Soil[1]

  • Weigh 10 g of homogenized soil into a centrifuge tube.

  • Add 20 mL of acetone and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

  • Repeat the extraction with another 20 mL of acetone.

  • Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.

  • Redissolve the residue in 10 mL of ethyl acetate.

  • The extract is now ready for GC-ECD analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-ECD Analysis sample Soil/Water/Plant Sample extraction Solvent Extraction (e.g., Acetone, Methylene Chloride) sample->extraction cleanup Solid-Phase Extraction (SPE) (e.g., Carbon/NH2) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration injection GC Injection (1 µL) concentration->injection Final Extract separation Chromatographic Separation (DB-5 Column) injection->separation detection Electron Capture Detection (ECD) separation->detection data_analysis Data Acquisition & Quantification detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low/No Signal cluster_baseline Baseline Issues start Problem Encountered peak_shape Tailing or Fronting start->peak_shape sensitivity Low Sensitivity / No Peak start->sensitivity baseline Noisy or Drifting Baseline start->baseline active_sites Check for Active Sites (Liner, Column) peak_shape->active_sites installation Verify Column Installation peak_shape->installation overload Check for Column Overload peak_shape->overload degradation Investigate Analyte Degradation sensitivity->degradation leaks System Leak Check sensitivity->leaks detector_health Assess Detector Performance sensitivity->detector_health gas_purity Check Gas Purity baseline->gas_purity column_bleed Evaluate Column Bleed baseline->column_bleed septum_bleed Check Septum Bleed baseline->septum_bleed

Caption: Troubleshooting logic for GC-ECD analysis.

References

Reducing signal suppression for Flufiprole in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Flufiprole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to signal suppression in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex matrices challenging?

This compound is a phenylpyrazole insecticide used to control a wide range of agricultural pests.[1][2] Its chemical formula is C₁₆H₁₀Cl₂F₆N₄OS, and it has a molecular weight of 491.24 g/mol .[3][4] Analysis of this compound in complex matrices such as soil, water, food products, and biological tissues can be challenging due to the presence of interfering endogenous compounds. These matrix components can co-elute with this compound during chromatographic analysis, leading to a phenomenon known as "matrix effect," which can cause signal suppression or enhancement, thereby affecting the accuracy and sensitivity of the analytical method.

Q2: What are the common analytical techniques used for the determination of this compound?

The most common analytical techniques for this compound and other phenylpyrazole insecticides are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) or other sensitive detectors.[5]

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of this compound in various samples.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is also widely used, particularly for the analysis of this compound and its metabolites.[5]

  • Gas Chromatography with Electron Capture Detector (GC-ECD): This technique is sensitive to halogenated compounds like this compound and can be a cost-effective alternative to MS.[6]

Q3: What is the QuEChERS method, and why is it recommended for this compound analysis?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[5] It involves a two-step process: an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents.

The QuEChERS method is highly effective in removing a significant portion of matrix interferences, thereby reducing signal suppression and improving the accuracy and reproducibility of this compound analysis.[5][7] It is known for generating good recoveries (typically 70-120%) with low relative standard deviations (RSDs <5%).

Troubleshooting Guides

Problem 1: Low recovery of this compound during sample preparation.

Possible Causes & Solutions:

  • Incomplete Extraction: The extraction solvent may not be efficiently penetrating the sample matrix.

    • Solution: Ensure the sample is thoroughly homogenized. For solid samples, cryogenic grinding can improve extraction efficiency.[8] For incurred residues that are integrated into the plant's biological system, increasing the extraction time or performing sequential extractions may be necessary.[7]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: Acetonitrile is the most common and effective extraction solvent for the QuEChERS method.

  • Analyte Degradation: this compound may be degrading during the extraction or cleanup process.

    • Solution: Ensure that the pH of the sample and extraction solvent is appropriate. Store samples and extracts at low temperatures to minimize degradation.

Problem 2: Significant signal suppression observed in LC-MS/MS analysis.

Possible Causes & Solutions:

  • Insufficient Cleanup: The chosen d-SPE sorbents may not be effectively removing the specific matrix components causing interference.

    • Solution: The choice of d-SPE sorbents is critical and matrix-dependent. A combination of sorbents is often used:

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and anthocyanins.

      • C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.

      • GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Caution: GCB can also retain planar analytes like this compound, so its amount should be optimized.

    • A combination of C18, PSA, and GCB has been shown to be effective for cleaning up complex samples for this compound analysis.[6]

  • Matrix Effects from Co-eluting Compounds: Even after cleanup, some matrix components may still co-elute with this compound.

    • Solution 1: Dilution: Diluting the final extract can reduce the concentration of interfering compounds. This is a simple and often effective strategy, provided the analyte concentration remains above the limit of quantification.[9][10]

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression by ensuring that the standards and samples experience similar matrix effects.[10]

    • Solution 3: Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most reliable way to correct for matrix effects and variations in instrument response.[11]

Experimental Protocols

QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: Weigh 10-15 g of the sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC official method 2007.01).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). For highly pigmented samples, a small amount of GCB (e.g., 7.5 mg) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS or GC-MS analysis. It may be necessary to dilute the extract with the mobile phase or an appropriate solvent before injection.

Quantitative Data Summary

Table 1: Recovery of this compound and its Metabolites using Different Extraction and Cleanup Methods

MatrixAnalyteSample Preparation MethodRecovery (%)RSD (%)Reference
Paddy Field WaterThis compound & MetabolitesSolid-phase extraction and GC-ECD75.1 - 109.21.0 - 1.9[6]
Paddy Field SoilThis compound & MetabolitesAcetonitrile extraction, Carbon-NH2 cleanup, SPE, GC-ECD75.1 - 109.21.0 - 1.9[6]
Paddy Field PlantThis compound & MetabolitesAcetonitrile extraction, Carbon-NH2 cleanup, SPE, GC-ECD75.1 - 109.21.0 - 1.9[6]
General Food MatricesVarious PesticidesQuEChERS70 - 120< 5
Wastewater EffluentFipronil & MetabolitesDilution with Methanol, direct injection HPLC-MS/MS70 - 130< 10[12]
SedimentFipronil & MetabolitesQuEChERS70 - 130< 10[12]
HoneyFipronilLLE with n-hexane or SPE on FlorisilNot specifiedNot specified[13]

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) cluster_analysis Analysis Sample 1. Homogenized Sample (10-15g) Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Acetonitrile Supernatant Centrifuge1->Supernatant Supernatant Transfer Add_dSPE 7. Add to d-SPE Tube (MgSO4, PSA, C18) Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Cleaned Extract Centrifuge2->Final_Extract Supernatant Transfer Analysis 11. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Workflow of the QuEChERS method for sample preparation.

Troubleshooting_Signal_Suppression Problem Problem: Significant Signal Suppression Cause1 Cause: Insufficient Cleanup Problem->Cause1 Cause2 Cause: Co-eluting Matrix Components Problem->Cause2 Solution1_1 Solution: Optimize d-SPE Sorbents (PSA, C18, GCB) Cause1->Solution1_1 Solution2_1 Solution: Dilute Final Extract Cause2->Solution2_1 Solution2_2 Solution: Use Matrix-Matched Calibration Cause2->Solution2_2 Solution2_3 Solution: Use Isotope-Labeled Internal Standard Cause2->Solution2_3

Caption: Troubleshooting logic for signal suppression in this compound analysis.

References

Technical Support Center: Method Validation for Flufiprole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the method validation of Flufiprole, particularly in challenging matrices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex matrices challenging?

A1: this compound is a phenylpyrazole insecticide used in agricultural settings.[1] Analyzing it in complex matrices like soil, paddy water, rice straw, and food products is challenging due to the presence of numerous interfering compounds (e.g., lipids, pigments, organic matter).[2][3] These interferences can lead to a phenomenon known as the "matrix effect," causing ion suppression or enhancement in mass spectrometry, which can compromise the accuracy and precision of the results.[4] Furthermore, this compound can degrade into various metabolites, which may also need to be monitored.[5][6]

Q2: What are the most common analytical techniques for this compound and its related compounds?

A2: The most prevalent and effective techniques involve a sample preparation step followed by chromatographic analysis.

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extraction and cleanup.[7][8] Solid-Phase Extraction (SPE) is another common technique, especially for cleaning up extracts from water samples.[5][9]

  • Analysis: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in detecting trace amounts of this compound and its metabolites.[5][10] Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) is also utilized.[4][7][8]

Q3: What is the QuEChERS method and why is it popular for pesticide analysis?

A3: QuEChERS is a sample preparation procedure that involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[7][11] It is popular because it is a streamlined process that minimizes solvent consumption and sample handling time while effectively removing a significant portion of matrix interferences from complex samples like fruits, vegetables, and soil.[8][11][12]

Q4: What is the "matrix effect" and how can it be mitigated?

A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to inaccurate quantification. Mitigation strategies include:

  • Improving Sample Cleanup: Using appropriate d-SPE sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[4]

  • Dilution: Diluting the final extract can reduce the concentration of interfering compounds, though this may compromise the limits of detection.

  • Use of Internal Standards: Employing isotopically labeled internal standards can help correct for signal suppression or enhancement.

Q5: What are the key parameters to assess during method validation?

A5: Method validation scientifically confirms that an analytical method is suitable for its intended purpose.[14] Key parameters include:

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples.[5]

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered.[5][14]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD).[5][8][14]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified.[8][14]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][8][14]

Section 2: Troubleshooting Guide

Q: My recoveries for this compound are low or inconsistent. What are the potential causes and solutions?

A: Low and variable recoveries are common challenges. Consider the following:

  • Inefficient Extraction: Ensure the solvent-to-sample ratio is adequate and that the shaking/vortexing time and intensity are sufficient to ensure thorough extraction. For some soil types, adding a small amount of water prior to extraction can improve recovery.[13]

  • pH of the Sample: The pH can affect the stability and extraction efficiency of this compound. Using buffered QuEChERS salts can help maintain a consistent pH during extraction.

  • Ineffective Cleanup: The choice of d-SPE sorbent is critical. For matrices high in fatty acids, C18 may be necessary. For those with pigments like chlorophyll, graphitized carbon black (GCB) is effective. However, GCB can sometimes retain planar analytes, so its amount should be optimized.

  • Analyte Adsorption: this compound may adsorb to glass or plastic surfaces. Silanized glassware or polypropylene tubes can minimize this issue.

  • Analyte Degradation: this compound can be susceptible to degradation. Ensure samples are stored properly (cool and dark) and analyzed within a reasonable timeframe.[9]

Q: I'm observing poor peak shape (e.g., tailing, splitting) in my LC-MS/MS chromatograms. What should I check?

A: Poor chromatography can compromise resolution and integration.

  • Mobile Phase Mismatch: Ensure the final extract solvent is compatible with the initial mobile phase conditions. A significant mismatch can cause peak distortion. Reconstituting the dried extract in the initial mobile phase is a good practice.[8]

  • Column Contamination: Matrix components can build up on the analytical column. Use a guard column and implement a robust column washing cycle after each analytical batch.

  • Column Degradation: The column's stationary phase may be degraded. Check the column's performance with a standard mixture and replace it if necessary.

  • Injector Issues: A partially blocked needle or seat in the autosampler can lead to peak splitting. Perform regular maintenance on the autosampler.

Q: How do I diagnose and address significant ion suppression in my LC-MS/MS analysis?

A: Ion suppression is a major manifestation of the matrix effect.

  • Diagnosis: A post-column infusion experiment can identify regions of the chromatogram where suppression occurs. Alternatively, comparing the response of an analyte in a pure solvent to its response in a matrix extract can quantify the effect.

  • Solutions:

    • Enhance Cleanup: Re-evaluate the QuEChERS or SPE cleanup step. Experiment with different sorbents or amounts to better remove interfering compounds.

    • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the co-eluting matrix components that are causing the suppression.

    • Use Matrix-Matched Standards: This is the most common way to compensate for suppression. By preparing calibrants in a blank matrix extract, the standards and the samples experience the same degree of suppression, leading to more accurate quantification.

    • Dilute the Sample: A simple 5x or 10x dilution of the final extract can significantly reduce suppression, provided the method's sensitivity is sufficient to meet the required LOQ.[15]

Section 3: Method Validation Data Summary

The following tables summarize quantitative data from validated methods for this compound and the closely related compound Fipronil in various challenging matrices.

Table 1: Method Performance for this compound

MatrixMethodLinearity (R²)Recovery (%)Precision (RSD %)LOQ
Paddy Water, Rice Straw, Brown Rice, Paddy SoilQuEChERS & SPE, LC-MS/MS≥0.99883.6 - 1071.0 - 5.8< 2.0 µg/kg
Paddy Field SamplesSPE, GC-ECDNot Specified82 - 1045.9 - 13.02 - 5 µg/kg

Data sourced from references[5][13].

Table 2: Method Performance for Fipronil (as a proxy for phenylpyrazole insecticides)

MatrixMethodLinearity (R²)Recovery (%)Precision (RSD %)LOQ
VegetablesQuEChERS, GC-MSNot Specified> 851.36 - 5.420.01 mg/kg
EggsSinChERS, UHPLC-MS/MSNot Specified89.0 - 104.42.22 - 6.031 µg/kg
Aqueous & SedimentQuEChERS, HPLC-MS/MSNot Specified70 - 130< 102.0 ng/L (aqueous), 0.05 ng/g (sediment)
HoneySPE, GC-ECD> 0.9970 - 99< 10Not Specified

Data sourced from references[2][4][8][15].

Section 4: Experimental Protocols

Protocol 1: Generic QuEChERS Extraction and Cleanup

This protocol is a generalized procedure based on methods for various matrices.[5][8]

  • Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or grains, add a specified amount of water to rehydrate.[16]

  • Extraction: Add 10 mL of acetonitrile (often with 1% acetic acid). Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Shaking: Cap the tube tightly and shake vigorously for 1-3 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL tube containing d-SPE cleanup salts (e.g., anhydrous MgSO₄, PSA, and/or C18/GCB).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be analyzed directly or evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.[8]

Protocol 2: LC-MS/MS Analysis

This is a typical set of conditions for this compound analysis.[5]

  • Instrument: Ultra-High Performance Liquid Chromatography with a tandem mass spectrometer (UHPLC-MS/MS).

  • Column: A reversed-phase C18 column is commonly used. For chiral analysis, a specialized cellulose-based chiral stationary phase is required.[5]

  • Mobile Phase: A gradient elution using water (often with formic acid and/or ammonium acetate) and an organic solvent like methanol or acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions.

Section 5: Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample (5-10g) Extraction 2. Add Acetonitrile & Salts (QuEChERS Extraction) Sample->Extraction Centrifuge1 3. Centrifuge Extraction->Centrifuge1 dSPE 4. Transfer Supernatant for d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 5. Centrifuge dSPE->Centrifuge2 FinalExtract 6. Collect Final Clean Extract Centrifuge2->FinalExtract Analysis 7. LC-MS/MS Analysis FinalExtract->Analysis

Caption: A typical QuEChERS experimental workflow for this compound analysis.

Troubleshooting_Recovery Start Low or Inconsistent Recovery? Cause1 Inefficient Extraction? Start->Cause1 Cause2 Poor Cleanup? Start->Cause2 Cause3 Analyte Degradation or Adsorption? Start->Cause3 Solution1a Optimize shaking time/intensity Cause1->Solution1a Solution1b Verify solvent/sample ratio Cause1->Solution1b Solution1c Check sample pH / Use buffer Cause1->Solution1c Solution2a Test different d-SPE sorbents (PSA, C18, GCB) Cause2->Solution2a Solution2b Adjust amount of sorbent Cause2->Solution2b Solution3a Use silanized glassware Cause3->Solution3a Solution3b Check sample storage conditions Cause3->Solution3b

Caption: Troubleshooting decision tree for low analyte recovery issues.

References

Validation & Comparative

Flufiprole vs. Fipronil: A Comparative Guide to Efficacy Against Rice Pests

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the efficacy of flufiprole and fipronil for managing key insect pests in rice cultivation reveals a significant evidence gap for this compound, hindering a direct, data-driven comparison. While extensive research documents the performance of fipronil against major rice pests such as stem borer, leaf folder, and brown planthopper, publicly accessible studies detailing the efficacy of this compound in similar rice agroecosystems are currently unavailable.

This guide synthesizes the existing experimental data for fipronil to serve as a benchmark for future comparative studies. It also outlines the shared mode of action of these two phenylpyrazole insecticides and provides standardized experimental protocols for their evaluation.

Mode of Action: Targeting the Insect Nervous System

Both this compound and fipronil belong to the phenylpyrazole class of insecticides and share a common mode of action. They are non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter in the central nervous system of insects. By blocking the GABA-gated chloride channels, these insecticides prevent the influx of chloride ions into neurons. This leads to a state of hyperexcitation, resulting in paralysis and eventual death of the target pest.

GABAReceptor cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor (Chloride Ion Channel) GABA_R->Cl_ion Opens channel Effect Hyperexcitation & Insect Death GABA_R->Effect Leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds to receptor Insecticide This compound / Fipronil Insecticide->GABA_R Blocks channel Cl_ion->GABA_R Influx (Inhibition)

Fig. 1: Simplified signaling pathway of this compound and Fipronil at the GABA receptor.

Efficacy of Fipronil Against Major Rice Pests

Numerous field studies have evaluated the efficacy of various fipronil formulations against key rice pests. The following tables summarize the quantitative data from a selection of these studies.

Table 1: Efficacy of Fipronil Against Rice Stem Borer (Scirpophaga incertulas)

Fipronil FormulationApplication Rate (g a.i./ha)Pest Damage MetricEfficacy (% reduction or damage)Reference
5% SC75Dead Heart (%)Significantly lower than control[1]
5% SC75White Ear Head (%)Significantly lower than control[1]
0.3% GR75Dead Heart (%)Significantly better control[2]
0.3% GR75White Ear Head (%)Significantly better control[2]
80 WDG50Stem Borer Population65.32 - 73.08% reduction over control[3]
80 WG50, 80, 100Stem Borer Damage (%)3.63, 3.50, 3.43% damage vs 17.69% in control[3]
0.6% GR50, 60Stem BorerHighly effective control[3]

Table 2: Efficacy of Fipronil Against Rice Leaf Folder (Cnaphalocrocis medinalis)

Fipronil FormulationApplication Rate (g a.i./ha)Pest Damage MetricEfficacy (% reduction or damage)Reference
80 WG50, 80, 100Leaf Folder Damage (%)76.83, 77.31, 77.96% reduction over control[3]
0.3% GR75Leaf FolderSignificantly better control[2]
5% SC1000 ml/haLeaf Folder Damage (%)2.2% damage vs 5.53% in control (2013)[4]
5% SC1000 ml/haLeaf Folder Damage (%)1.6% damage vs 3.8% in control (2014)[4]

Table 3: Efficacy of Fipronil Against Brown Planthopper (Nilaparvata lugens)

Fipronil FormulationApplication RatePest Population MetricEfficacy (% mortality or reduction)Reference
5% SC2.0 ml/LPopulation Reduction (%)85.45% reduction over control[5]
Not SpecifiedNot SpecifiedNymphal Mortality (%)85.0% after 24 hours[6]
Not SpecifiedNot SpecifiedNymphal Mortality (%)95.0% after 48 hours[6]

Experimental Protocols for Insecticide Efficacy Evaluation in Rice

The following provides a generalized experimental workflow for conducting field trials to evaluate the efficacy of insecticides like this compound and fipronil against rice pests.

ExperimentalWorkflow A Trial Site Selection & Plot Establishment B Rice Variety Selection & Transplanting A->B C Pre-treatment Pest Population Assessment B->C E Insecticide Application (this compound vs. Fipronil vs. Control) C->E D Randomized Block Design (RBD) Layout D->E F Post-treatment Pest Population/Damage Assessment (e.g., 3, 7, 14 DAT) E->F G Data Collection on Yield Parameters F->G H Statistical Analysis (e.g., ANOVA) G->H I Efficacy Determination & Comparison H->I

Fig. 2: General experimental workflow for insecticide efficacy trials in rice.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) is commonly used with a specified number of replications (typically 3-4) for each treatment.

  • Plot Size: Individual plot sizes are defined (e.g., 5m x 4m) with appropriate spacing between plots to prevent spray drift.

  • Treatments: Treatments include different application rates of the test insecticides (this compound and fipronil), a standard check (a commonly used and effective insecticide), and an untreated control.

2. Crop Management:

  • Variety: A susceptible or commonly cultivated rice variety is used.

  • Agronomic Practices: Standard agronomic practices for the region regarding fertilizer application, water management, and weed control are followed uniformly across all plots.

3. Pest Population Assessment:

  • Pre-treatment Count: Pest populations or initial damage levels (e.g., number of dead hearts, percentage of leaf damage, number of hoppers per hill) are recorded a day before insecticide application.

  • Post-treatment Counts: Assessments are repeated at specific intervals after application, such as 3, 7, and 14 days after treatment (DAT), to determine the knockdown effect and residual activity of the insecticides.

4. Data Collection and Analysis:

  • Efficacy Metrics: Data is collected on parameters such as percent reduction in pest population, percent reduction in plant damage (e.g., dead hearts, white ears, leaf damage), and yield parameters (e.g., grain yield, straw yield).

  • Statistical Analysis: The collected data is subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between treatments.

Conclusion

While both this compound and fipronil are phenylpyrazole insecticides that target the insect's GABA receptor, a direct comparison of their efficacy against rice pests is hampered by the lack of published data for this compound. The extensive data available for fipronil demonstrates its effectiveness in controlling key rice pests like stem borer, leaf folder, and brown planthopper under various field conditions and formulations.

To provide a comprehensive comparative guide, further research generating quantitative efficacy data for this compound against major rice pests is essential. Such studies, following standardized experimental protocols, would enable researchers, drug development professionals, and agricultural practitioners to make informed decisions on the selection and application of these insecticides for sustainable rice pest management.

References

Cross-Reactivity of Fipronil Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of fipronil antibodies with related compounds. While direct experimental data on the cross-reactivity with Flufiprole is not currently available in the reviewed scientific literature, this document summarizes the existing data on fipronil and its major metabolites. This information is crucial for the development of specific and sensitive immunoassays for fipronil and for understanding the potential for cross-reactivity with other phenylpyrazole insecticides.

Quantitative Data Summary

The cross-reactivity of fipronil antibodies is highly dependent on the specific antibody and the assay format. The following table summarizes published data from two different fipronil immunoassays, highlighting the variability in cross-reactivity with its metabolites. The cross-reactivity is calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.[1]

CompoundAssay 1 Cross-Reactivity (%)Assay 2 Cross-Reactivity (%)
Fipronil 100 100
Fipronil-sulfide9639
Fipronil-detrifluoromethylsulfonyl381.4
Fipronil-desulfinyl10125
This compound No Data Available No Data Available

Data sourced from studies on polyclonal antibodies raised against different fipronil haptens.[1]

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (cELISA). Below is a detailed methodology based on established protocols for fipronil immunoassays.[1][2]

Competitive Indirect ELISA Protocol

1. Reagents and Materials:

  • Microtiter plates (96-well)
  • Coating antigen (e.g., Fipronil-BSA conjugate)
  • Phosphate-buffered saline (PBS)
  • Blocking buffer (e.g., PBS with 1% BSA)
  • Fipronil antibody (polyclonal or monoclonal)
  • Standards: Fipronil and potential cross-reactants (e.g., this compound, fipronil metabolites)
  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
  • Substrate solution (e.g., TMB)
  • Stop solution (e.g., 2M H₂SO₄)
  • Plate reader

2. Plate Coating:

  • Dilute the coating antigen to an optimal concentration in PBS.
  • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
  • Incubate overnight at 4°C.
  • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

3. Blocking:

  • Add 200 µL of blocking buffer to each well.
  • Incubate for 1-2 hours at 37°C.
  • Wash the plate three times with PBST.

4. Competitive Reaction:

  • Prepare serial dilutions of fipronil standards and the test compounds (e.g., this compound) in PBS.
  • Add 50 µL of the standard or test compound solution to the wells.
  • Add 50 µL of the diluted primary fipronil antibody to each well.
  • Incubate for 1 hour at 37°C.
  • Wash the plate three times with PBST.

5. Secondary Antibody Incubation:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
  • Incubate for 1 hour at 37°C.
  • Wash the plate five times with PBST.

6. Signal Development and Measurement:

  • Add 100 µL of the substrate solution to each well.
  • Incubate in the dark at room temperature for 15-30 minutes.
  • Add 50 µL of the stop solution to each well.
  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the fipronil concentration.
  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for fipronil and each test compound.
  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Fipronil / IC50 of Test Compound) x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the competitive ELISA workflow for determining antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Coating 1. Plate Coating (Fipronil-BSA) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking (BSA) Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Add_Analyte 5. Add Standard/Sample (Fipronil or this compound) Washing2->Add_Analyte Add_Ab 6. Add Fipronil Antibody Add_Analyte->Add_Ab Incubation1 7. Incubation Add_Ab->Incubation1 Washing3 8. Washing Incubation1->Washing3 Add_Sec_Ab 9. Add Secondary Ab-HRP Washing3->Add_Sec_Ab Incubation2 10. Incubation Add_Sec_Ab->Incubation2 Washing4 11. Washing Incubation2->Washing4 Add_Substrate 12. Add TMB Substrate Washing4->Add_Substrate Incubation3 13. Incubation (Dark) Add_Substrate->Incubation3 Add_Stop 14. Add Stop Solution Incubation3->Add_Stop Read_Plate 15. Read Absorbance (450 nm) Add_Stop->Read_Plate Calc_IC50 Calculate IC50 Read_Plate->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Conclusion and Future Directions

The available data demonstrates that fipronil antibodies can exhibit significant cross-reactivity with its metabolites, and this cross-reactivity profile varies between different antibody preparations.[1] This highlights the importance of thorough characterization of any new fipronil immunoassay.

Crucially, there is a clear knowledge gap regarding the cross-reactivity of fipronil antibodies with this compound. Given the structural similarities between these two phenylpyrazole insecticides, it is plausible that some degree of cross-reactivity may exist. Researchers developing immunoassays for either compound should empirically determine the cross-reactivity to ensure the specificity and accuracy of their assays. Future studies are warranted to generate this critical data, which will be invaluable for the environmental monitoring and food safety assessment of both fipronil and this compound.

References

A Comparative Analysis of the Degradation Products of Flufiprole and Fipronil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation products of two phenylpyrazole insecticides, flufiprole and fipronil. Understanding the environmental fate and metabolic pathways of these compounds is crucial for assessing their ecological impact and ensuring human and animal safety. This document summarizes key experimental data on their degradation under various conditions, details the analytical methodologies used for their detection, and presents a comparative overview of the toxicity of their respective degradation products.

Executive Summary

This compound and fipronil, while structurally related, exhibit distinct degradation profiles, leading to a variety of metabolites with differing levels of persistence and toxicity. Fipronil primarily degrades into fipronil sulfone, fipronil sulfide, fipronil amide, and the photodegradate fipronil desulfinyl. Notably, some of these metabolites, such as fipronil sulfone and fipronil desulfinyl, have been shown to be more persistent and, in some cases, more toxic than the parent fipronil. This compound's degradation pathways can yield fipronil as a metabolite, in addition to other compounds like this compound amide and detrifluoromethylsulfinyl this compound. The formation of fipronil from this compound introduces a critical consideration for risk assessment, as the environmental and toxicological profile of fipronil is well-documented.

Comparative Degradation Pathways

The degradation of both this compound and fipronil is influenced by environmental factors such as sunlight (photodegradation), water (hydrolysis), and microbial activity in soil (aerobic and anaerobic degradation).

Fipronil Degradation Pathway

Fipronil undergoes transformation in the environment through several key pathways:

  • Oxidation: Fipronil is oxidized to form fipronil sulfone, a major and persistent metabolite.

  • Reduction: Under anaerobic conditions, fipronil can be reduced to fipronil sulfide.

  • Hydrolysis: The nitrile group of fipronil can be hydrolyzed to form fipronil amide.

  • Photodegradation: Exposure to sunlight leads to the formation of fipronil desulfinyl.[1][2]

Fipronil_Degradation Fipronil Fipronil Fipronil_Sulfone Fipronil Sulfone Fipronil->Fipronil_Sulfone Oxidation Fipronil_Sulfide Fipronil Sulfide Fipronil->Fipronil_Sulfide Reduction Fipronil_Amide Fipronil Amide Fipronil->Fipronil_Amide Hydrolysis Fipronil_Desulfinyl Fipronil Desulfinyl Fipronil->Fipronil_Desulfinyl Photodegradation

Fipronil Degradation Pathways
This compound Degradation Pathway

This compound degradation is an area of ongoing research, with studies indicating the formation of several metabolites, including fipronil itself. This transformation is a significant finding, as it implies that the use of this compound can contribute to the environmental load of fipronil and its associated degradation products.

  • Metabolism to Fipronil: One of the key degradation pathways of this compound is its conversion to fipronil.

  • Formation of Other Metabolites: Other identified metabolites include this compound amide and detrifluoromethylsulfinyl this compound.[3]

Flufiprole_Degradation This compound This compound Fipronil Fipronil This compound->Fipronil Metabolism Flufiprole_Amide This compound Amide This compound->Flufiprole_Amide DTFS_this compound Detrifluoromethylsulfinyl This compound This compound->DTFS_this compound

This compound Degradation Pathways

Quantitative Degradation Data

The persistence of these insecticides and their degradation products in the environment is a key factor in their risk assessment. Half-life (DT50) values provide a measure of this persistence.

Table 1: Comparative Half-Life (DT50) of Fipronil and its Degradation Products in Soil

CompoundSoil TypeConditionHalf-Life (Days)Reference
FipronilSandy LoamField10.81 (biphasic)[3]
FipronilClay LoamNon-sterile9.72[4]
FipronilClay LoamSterile33.51[4]
Fipronil-Aerobic16.9[5]
Fipronil-Anaerobic15.7[5]
Fipronil Sulfone--More persistent than fipronil[3]
Fipronil Sulfide-AnaerobicNot degraded further[5]
Fipronil Desulfinyl--More persistent than fipronil[6]

Note: Direct comparative studies on the degradation kinetics of this compound under various conditions are limited. The degradation of this compound to fipronil suggests that the persistence of fipronil and its metabolites should be considered when evaluating the environmental fate of this compound.

Toxicity of Degradation Products

The degradation of parent compounds does not always lead to detoxification. In the case of fipronil, several of its metabolites exhibit significant toxicity, sometimes exceeding that of fipronil itself.

Table 2: Comparative Toxicity of Fipronil and its Degradation Products

CompoundOrganismEndpointToxicity ValueReference
FipronilHoneybee (Apis mellifera)Acute Contact LD500.004 µ g/bee [7]
FipronilCrayfish (Procambarus clarkii)96-h LC5014.3 µg/L
Fipronil SulfoneCrayfish (Procambarus clarkii)96-h LC5011.2 µg/L
Fipronil SulfideCrayfish (Procambarus clarkii)96-h LC5015.5 µg/L
Fipronil DesulfinylCrayfish (Procambarus clarkii)96-h LC5068.6 µg/L
This compoundPond Loach (Misgurnus anguillicaudatus)96-h LC501.03 mg/L
Fipronil (from this compound degradation)Pond Loach (Misgurnus anguillicaudatus)96-h LC500.17 mg/L
This compound AmidePond Loach (Misgurnus anguillicaudatus)96-h LC50> 10 mg/L
Detrifluoromethylsulfinyl this compoundPond Loach (Misgurnus anguillicaudatus)96-h LC500.23 mg/L

Key Observations:

  • Fipronil sulfone is generally more toxic than fipronil to certain aquatic invertebrates.

  • One of the degradation products of this compound is fipronil, which is significantly more toxic to aquatic organisms than the parent this compound.

Experimental Protocols

Accurate and sensitive analytical methods are essential for monitoring the degradation of this compound, fipronil, and their metabolites in various environmental matrices.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Sample Homogenized Sample (e.g., soil, water, tissue) Add_Solvent Add Acetonitrile and Salts (e.g., MgSO4, NaCl) Sample->Add_Solvent Shake Shake Vigorously Add_Solvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_Sorbents Add d-SPE Sorbents (e.g., PSA, C18) Transfer_Supernatant->Add_Sorbents Vortex Vortex Add_Sorbents->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Analysis Analysis by LC-MS/MS or GC-MS Centrifuge2->Analysis

QuEChERS Sample Preparation Workflow

Protocol Summary:

  • Extraction: A representative sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts to induce phase separation and enhance extraction efficiency.

  • Cleanup: An aliquot of the extract is then cleaned up using dispersive solid-phase extraction (d-SPE), where a mixture of sorbents is added to remove interfering matrix components.

  • Analysis: The final extract is analyzed using chromatographic techniques coupled with mass spectrometry.

Analytical Instrumentation: UPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical technique for the simultaneous determination of multiple pesticide residues at trace levels.[8][9]

Typical UPLC-MS/MS Parameters for Fipronil and its Metabolites:

  • Chromatographic Column: A reverse-phase column (e.g., C18) is commonly used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is employed.

  • Ionization Source: Electrospray ionization (ESI) in negative mode is often preferred for these compounds.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Table 3: Example UPLC-MS/MS Conditions for Fipronil and its Metabolites

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of all analytes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
MRM Transitions Specific precursor and product ions for each analyte

Conclusion

The degradation of this compound and fipronil results in a complex mixture of metabolites in the environment. A key finding is the transformation of this compound to fipronil, which necessitates a thorough risk assessment that considers the combined toxicity of the parent compound and its more toxic degradation products. Fipronil's metabolites, particularly fipronil sulfone, are often more persistent and can be more toxic than fipronil itself.

For researchers and professionals in drug development, these findings highlight the importance of comprehensive metabolite profiling and toxicity testing during the development of new chemical entities. Understanding the complete degradation pathway and the toxicological profile of all major metabolites is crucial for a complete and accurate environmental and safety assessment. Further research is warranted to establish a more complete and directly comparative dataset for the degradation kinetics and metabolite toxicity of this compound.

References

Flufiprole vs. Fipronil: A Comparative Guide to Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental fate and persistence of two phenylpyrazole insecticides: flufiprole and its predecessor, fipronil. Understanding the environmental behavior of these compounds is critical for assessing their ecological risk and developing safer alternatives. This document summarizes key experimental data, outlines methodologies, and visualizes degradation pathways to facilitate a comprehensive understanding.

Executive Summary

Fipronil, a widely used insecticide, is known for its relatively long persistence in certain environmental compartments and the formation of bioactive metabolites that can be more persistent and toxic than the parent compound. This compound, a newer insecticide, shares structural similarities with fipronil and also degrades into fipronil and its associated metabolites. While data on this compound is less extensive in the public domain, available studies indicate that its environmental fate is intrinsically linked to that of fipronil. This guide presents a side-by-side comparison of their key environmental parameters.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the environmental fate of this compound and fipronil. It is important to note that the environmental persistence of these compounds can vary significantly depending on factors such as soil type, temperature, pH, and microbial activity.

Table 1: Soil Degradation Half-Life (DT50)

CompoundSoil TypeDT50 (days)Conditions
This compound Fluo-aquic soil89.3Aerobic
Fluo-aquic soil69.2Anaerobic
Fipronil Loamy Soil34Exposed to light[1]
Sandy Loam30.1 - 33.4Laboratory, sterile[2]
Clay Loam37.6Laboratory, sterile[2]
Aerobic Soils122 - 128Laboratory[3]
Bare Soil33 - 45Field[4]
Turfed Soil12 - 15Field[4]

Table 2: Aquatic Degradation Half-Life (DT50)

CompoundConditionDT50Notes
This compound Alkaline Hydrolysis (pH 9, 50°C)26.7 daysStable in acidic and neutral solutions[5]
Photolysis (Water)37.7 - 63.0 minFipronil is a major photolytic product[1]
Fipronil Hydrolysis (pH 9)28 daysStable at pH 5 and 7[1]
Photolysis (UV light)4 - 12 hoursForms fipronil-desulfinyl[3]

Table 3: Soil Adsorption Coefficient (Koc)

CompoundKoc (L/kg)Mobility Classification
This compound Estimated from Kf values ranging from 87.9 to 599.6Low to Slight
Fipronil 427 - 1248Low to Slight[3]

Table 4: Bioconcentration Factor (BCF)

CompoundBCF (Fish)Bioaccumulation Potential
This compound Data not publicly available-
Fipronil 321Moderate

Environmental Degradation Pathways

The degradation of both this compound and fipronil in the environment leads to the formation of several metabolites, some of which are of environmental concern due to their persistence and toxicity.

Fipronil Degradation

Fipronil degrades in the environment through several pathways, including photolysis, hydrolysis, oxidation, and reduction.[6][7] The major degradation products are:

  • Fipronil-desulfinyl: Formed through photolysis and is often more toxic than fipronil itself.[6]

  • Fipronil sulfone: An oxidation product that is persistent and toxic.[2]

  • Fipronil sulfide: A reduction product.[2]

  • Fipronil amide: A hydrolysis product.[2]

Fipronil_Degradation Fipronil Fipronil Photolysis Photolysis (Sunlight) Fipronil->Photolysis Hydrolysis Hydrolysis (Alkaline pH) Fipronil->Hydrolysis Oxidation Oxidation Fipronil->Oxidation Reduction Reduction Fipronil->Reduction Fipronil_desulfinyl Fipronil-desulfinyl (More Toxic, Persistent) Photolysis->Fipronil_desulfinyl Fipronil_amide Fipronil-amide Hydrolysis->Fipronil_amide Fipronil_sulfone Fipronil sulfone (Persistent, Toxic) Oxidation->Fipronil_sulfone Fipronil_sulfide Fipronil sulfide Reduction->Fipronil_sulfide

Fipronil Environmental Degradation Pathways
This compound Degradation

Available research indicates that a primary degradation pathway for this compound is its conversion to fipronil and its subsequent metabolites.[1] One of the main metabolites of this compound is fipronil sulfone, which is also a major and persistent metabolite of fipronil.[5][8] This suggests that the long-term environmental impact of this compound is closely linked to the known environmental fate of fipronil and its degradation products.

Flufiprole_Degradation This compound This compound Degradation Environmental Degradation This compound->Degradation Fipronil Fipronil Degradation->Fipronil Fipronil_Metabolites Fipronil Metabolites (e.g., Fipronil sulfone) Fipronil->Fipronil_Metabolites Further Degradation

This compound Degradation to Fipronil

Experimental Protocols

The data presented in this guide are derived from studies following standardized environmental fate testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).

Soil Degradation Studies (Aerobic and Anaerobic)

These studies, typically following OECD Guideline 307 , aim to determine the rate and route of degradation of a substance in soil under controlled laboratory conditions.

Soil_Degradation_Workflow start Test Substance (e.g., Radiolabelled) soil Soil Incubation (Controlled Temperature, Moisture, and Oxygen) start->soil sampling Periodic Sampling of Soil soil->sampling extraction Solvent Extraction of Residues sampling->extraction analysis Analysis (e.g., HPLC, GC-MS) to Quantify Parent and Metabolites extraction->analysis data Data Analysis (DT50 Calculation) analysis->data end Degradation Pathway and Persistence Determination data->end

Workflow for Soil Degradation Studies

Methodology:

  • Test System: A defined soil type with known characteristics (e.g., texture, organic carbon content, pH) is used.

  • Application: The test substance, often radiolabelled for tracking, is applied to the soil samples.

  • Incubation: Samples are incubated under controlled conditions of temperature, moisture, and for aerobic studies, with a supply of air, or for anaerobic studies, in the absence of oxygen.

  • Sampling and Analysis: At various time intervals, soil samples are taken and extracted. The concentrations of the parent compound and its degradation products are determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the DT50 (time for 50% dissipation).

Hydrolysis and Photolysis Studies

Hydrolysis studies (OECD Guideline 111 ) assess the abiotic degradation of a substance in water at different pH levels, while photolysis studies (OECD Guideline 316 ) evaluate its degradation in water and on soil surfaces when exposed to light.

Soil Adsorption/Desorption Studies (Koc)

These studies, following OECD Guideline 106 , determine the extent to which a pesticide binds to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing the potential for a pesticide to move into water bodies.

Bioconcentration Factor (BCF) Studies

Typically conducted according to OECD Guideline 305 , these studies measure the accumulation of a chemical in fish from the surrounding water. The Bioconcentration Factor (BCF) is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.

Conclusion

The environmental fate and persistence of this compound and fipronil are closely related. Fipronil exhibits moderate to high persistence in soil and its degradation can lead to the formation of metabolites that are also persistent and, in some cases, more toxic than the parent compound. This compound, while less studied, has been shown to degrade to fipronil and its sulfone metabolite, indicating that an environmental assessment of this compound must consider the subsequent fate and effects of fipronil. A significant data gap exists for the bioconcentration potential of this compound itself. Further research is needed to fully characterize the environmental risk profile of this compound and to determine if it offers a significant improvement in environmental safety over fipronil.

References

A Comparative Guide to Flufiprole and Fipronil Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study and application of phenylpyrazole insecticides, the selection of high-quality reference standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Flufiprole and its structural analog, Fipronil, focusing on their certified reference materials, analytical methodologies, and biological activity.

Introduction to this compound and Fipronil

This compound and Fipronil are broad-spectrum insecticides belonging to the phenylpyrazole class.[1][2] Their mode of action involves the disruption of the central nervous system in insects by blocking gamma-aminobutyric acid (GABA)-gated chloride channels.[1][3] This action leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[3] While sharing a core mechanism, subtle structural differences between the two molecules may influence their efficacy against different pest species and their environmental fate.

Certified Reference Materials: A Comparative Overview

The availability of high-purity, certified reference materials (CRMs) is the foundation of any analytical study. Several suppliers offer reference standards for both this compound and Fipronil, with some providing materials certified under ISO 17034, ensuring the highest level of quality and traceability.

Table 1: Comparison of Commercially Available this compound and Fipronil Reference Standards

FeatureThis compound Reference StandardsFipronil Reference Standards
CAS Number 704886-18-0[4]120068-37-3[3]
Molecular Formula C16H10Cl2F6N4OS[4]C12H4Cl2F6N4OS[3]
Suppliers LGC Standards, MedchemExpress, CymitQuimica, BenchchemLGC Standards, Sigma-Aldrich, AccuStandard, HPC Standards[5][6][7]
Certification ISO 17034 available from some suppliersISO 17034 and European Pharmacopoeia (EP) Reference Standards available
Purity Typically >98% (Supplier dependent)Typically >98% (Supplier dependent)

Analytical Methodologies for Detection and Quantification

Accurate quantification of this compound and Fipronil in various matrices is crucial for residue analysis, environmental monitoring, and metabolism studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography (GC)

GC, often coupled with an electron capture detector (ECD) or mass spectrometry (MS), is a robust method for the analysis of both this compound and Fipronil.

Experimental Protocol: GC-ECD Analysis of this compound in Rice

This protocol is a summary of a typical method for the determination of this compound residues.

  • Sample Preparation:

    • Homogenize 10 g of the rice sample.

    • Extract with 20 mL of acetonitrile by shaking for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 5 minutes.

    • Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 2 mL of hexane.

  • Cleanup:

    • Prepare a solid-phase extraction (SPE) cartridge (e.g., Florisil).

    • Condition the cartridge with 5 mL of hexane.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of hexane.

    • Elute the analyte with 10 mL of a hexane:acetone (9:1 v/v) mixture.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of hexane for GC analysis.

  • GC-ECD Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Initial temperature of 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the separation of enantiomers and for the analysis of less volatile metabolites.

Experimental Protocol: HPLC Analysis of this compound Enantiomers

This protocol outlines a general procedure for the chiral separation of this compound.

  • Sample Preparation: (Follow a similar extraction and cleanup procedure as for GC analysis, but reconstitute the final residue in the mobile phase).

  • HPLC Conditions:

    • Column: Chiral stationary phase (e.g., cellulose- or amylose-based).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV detector at a wavelength of 230 nm.

Comparative Efficacy and Insecticidal Spectrum

While both this compound and Fipronil are effective against a broad range of pests, their efficacy can vary depending on the target insect species. Fipronil has been extensively studied and is known to be effective against ants, beetles, cockroaches, fleas, ticks, termites, and more.[2][8] One study demonstrated that Fipronil was more toxic to houseflies (Musca domestica L.) than acetamiprid.[9]

Direct comparative studies on the insecticidal spectrum of this compound versus Fipronil are limited in the publicly available literature. However, a study on cotton leafworm (Spodoptera littoralis) showed that both Fipronil and spinetoram provided significantly higher reduction percentages compared to chlorpyrifos and cypermethrin.[10] This suggests that phenylpyrazoles as a class are highly effective against this pest. Further research is needed to delineate the specific efficacy profiles of this compound and Fipronil against a wider array of economically important pests.

Mechanism of Action: GABA Receptor Antagonism

The primary target of both this compound and Fipronil is the GABA receptor in the insect's central nervous system. The binding of these insecticides to the receptor blocks the influx of chloride ions, leading to neuronal hyperexcitation.

GABAReceptor_Pathway cluster_Neuron Postsynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Insecticide Insecticide Action GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Neuronal Hyperexcitation (Paralysis and Death) GABA_Receptor->Hyperexcitation Leads to (when blocked) Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to Flufiprole_Fipronil This compound / Fipronil Flufiprole_Fipronil->GABA_Receptor Blocks

Caption: Mechanism of action of this compound and Fipronil on the GABA receptor.

Experimental Workflow: From Sample to Analysis

The following diagram illustrates a typical workflow for the analysis of this compound or Fipronil residues in a solid matrix.

Experimental_Workflow start Sample Collection (e.g., Soil, Crop) homogenization Homogenization start->homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation cleanup Solid-Phase Extraction (SPE) Cleanup centrifugation->cleanup concentration Evaporation and Reconstitution cleanup->concentration analysis Instrumental Analysis (GC or HPLC) concentration->analysis data Data Processing and Quantification analysis->data

Caption: General experimental workflow for pesticide residue analysis.

Conclusion

Both this compound and Fipronil are potent phenylpyrazole insecticides with a shared mechanism of action. The choice between them for research and development purposes will depend on the specific target pests and the regulatory landscape. For analytical purposes, high-quality certified reference materials are readily available for both compounds. The selection of the analytical method, whether GC or HPLC, will be dictated by the sample matrix, the target analyte (parent compound or metabolite), and the need for chiral separation. This guide provides a foundational understanding to aid researchers in their selection and application of this compound and Fipronil reference standards.

References

A Comparative Guide to the Single-Laboratory Validation of Analytical Methods for Fipronil, a Closely Related Phenylpyrazole Insecticide to Flufiprole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flufiprole, a novel phenylpyrazole insecticide, is undergoing increasing scrutiny regarding its environmental fate and potential residues in various matrices. The establishment of robust and reliable analytical methods is paramount for accurate monitoring and risk assessment. Inter-laboratory validation, a critical step in standardizing an analytical method, involves a collaborative study among multiple laboratories to determine its performance characteristics under varied conditions. This process ensures the method's reproducibility and transferability.

Despite a thorough review of existing literature, no specific inter-laboratory validation studies for this compound have been publicly documented. However, extensive research is available on the validation of analytical methods for Fipronil, a structurally and functionally similar phenylpyrazole insecticide. This guide provides a comparative analysis of single-laboratory validated analytical methods for Fipronil across different matrices, offering valuable insights and a foundational understanding for researchers, scientists, and drug development professionals working with this compound. The principles and methodologies presented here for Fipronil are highly applicable to the development and validation of analytical methods for this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of various single-laboratory validated analytical methods for the determination of Fipronil and its metabolites in different matrices.

Matrix Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Precision (RSD %) Reference
VegetablesQuEChERS with GC/MS0.003 mg/kg0.01 mg/kg>851.36-5.42 (Repeatability), 1.75-4.53 (Reproducibility)[1][2][3]
SoilFocused Ultrasound Probe Extraction with GC-ECDFipronil: 14.7 µg/kg, Desulfinyl: 9.8 µg/kg, Sulfide: 8.9 µg/kg, Sulfone: 10.7 µg/kgNot Reported85-120Not Reported[4]
WaterGC-MSFipronil: 6.2 ng/L, Sulfide: 3.0 ng/L, Sulfone: 6.6 ng/L, Desulfinyl: 4.0 ng/LFipronil: 20.4 ng/L, Sulfide: 9.0 ng/L, Sulfone: 21.6 ng/L, Desulfinyl: 13.0 ng/L86-1121-13.4[5]
Soil & SedimentGC-MSNot ReportedNot Reported88.26-110.18<15[5][6]
Chicken EggsQuEChERS with online-SPE-LC-HRMSNot Reported2.5 µg/kg84.56-93.84≤5.87[7]
Chicken MeatModified QuEChERS with GC-MSNot ReportedNot Reported75-106<11.15[8]
HoneyC18-SPE with GC-ECD<0.014 µg/mL<0.072 µg/mL70-99<7[9]
Insecticide FormulationsHPLC15.1 µg/mL45.9 µg/mLNot Reported<2 (Interday), <3 (Intraday)[10][11][12]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Vegetables[1][2][3]

This method is widely used for the extraction of pesticide residues from food matrices.

  • Sample Preparation: A homogenized sample of the vegetable matrix is weighed into a centrifuge tube.

  • Extraction: Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. A salting-out agent (e.g., a mixture of anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is centrifuged, and the supernatant is collected.

  • Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Focused Ultrasound Probe Extraction for Soil[4]

This method utilizes ultrasonic energy for efficient extraction of analytes from solid matrices.

  • Sample Preparation: A soil sample is fortified with a standard solution.

  • Extraction: An extraction solvent is added to the soil sample, and a focused ultrasound probe is inserted into the mixture. The ultrasonic energy disrupts the sample matrix, facilitating the transfer of the analytes into the solvent.

  • Analysis: The resulting extract is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Solid-Phase Extraction (SPE) for Water[13]

This technique is used to isolate and concentrate analytes from liquid samples.

  • Sample Preparation: A water sample is passed through a C18-ENV Sep-Pak Plus cartridge.

  • Elution: The retained analytes are eluted from the cartridge with a suitable solvent (e.g., toluene).

  • Analysis: The eluate is then analyzed by Gas Chromatography with a Ni63 Electron Capture Detector.

Inter-Laboratory Validation Workflow

The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Preparation of Standard Operating Procedure (SOP) B->C D Selection of Participating Laboratories C->D F Development of Detailed Study Protocol D->F E Preparation & Distribution of Homogeneous Test Materials E->F G Analysis of Test Materials by Participating Laboratories F->G H Collection of Analytical Results G->H I Statistical Analysis of Data (Repeatability & Reproducibility) H->I J Final Report & Method Standardization I->J

Caption: Generalized workflow for inter-laboratory validation of an analytical method.

References

Comparative risk assessment of Flufiprole and other phenylpyrazole insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative risk assessment of flufiprole and other prominent phenylpyrazole insecticides, including fipronil, ethiprole, and acetoprole. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety. This document summarizes key toxicological and environmental data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective comparison.

Executive Summary

Phenylpyrazole insecticides are a class of broad-spectrum insecticides that act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor, leading to hyperexcitation of the insect nervous system.[1][2][3][4][5] While this mode of action provides effective pest control, it also raises concerns about potential risks to non-target organisms and the environment. This guide compares the toxicological profiles and environmental fate of four key phenylpyrazole insecticides: this compound, fipronil, ethiprole, and acetoprole.

This compound , a newer-generation phenylpyrazole, is positioned as an alternative to older compounds like fipronil. The available data suggests that while it shares the same mode of action, there may be differences in its toxicological and environmental profile.

Fipronil , the most well-studied of the group, has been widely used and consequently has a more extensive database on its effects. It is known to be highly toxic to certain non-target organisms, particularly honeybees and some aquatic invertebrates.[6][7]

Ethiprole and Acetoprole are other members of this class, with ethiprole also being used in agriculture.[8][9] Data on acetoprole is more limited as it is considered an obsolete insecticide in many regions.[10]

This guide presents a data-driven comparison to aid in the informed assessment of these compounds.

Data Presentation: Comparative Toxicity

The following tables summarize the available quantitative data on the acute toxicity of this compound, fipronil, ethiprole, and acetoprole to various non-target organisms.

Table 1: Mammalian Acute Oral Toxicity

InsecticideTest SpeciesLD50 (mg/kg bw)Toxicity Class
This compoundRat> 2000[11]Low
FipronilRat97[12][13]Moderate
EthiproleRat7080[14]Low
AcetoproleRat1426 - 2148[15]Moderate

Table 2: Avian Acute Oral Toxicity

InsecticideTest SpeciesLD50 (mg/kg bw)Toxicity Class
This compoundBobwhite QuailNo data available-
FipronilBobwhite Quail11.3[16]Highly Toxic
EthiproleBobwhite QuailNo data available-
AcetoproleBobwhite Quail1260[15]Slightly Toxic

Table 3: Aquatic Acute Toxicity

InsecticideTest Species96-hr LC50 (mg/L)Toxicity Class
This compoundRainbow TroutNo data available-
FipronilRainbow Trout0.246[13]Highly Toxic
EthiproleRainbow TroutNo data available-
AcetoproleRainbow TroutNo data available-

Table 4: Honeybee Acute Contact Toxicity

InsecticideTest Species48-hr LD50 (µ g/bee )Toxicity Class
This compoundHoneybeeNo data available-
FipronilHoneybee0.0059[7]Highly Toxic
EthiproleHoneybee0.015[17]Highly Toxic
AcetoproleHoneybeeNo data available-

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, consistency, and comparability across different laboratories and studies.

Acute Oral Toxicity Testing (OECD 423)

This test determines the acute oral toxicity of a substance.[18]

  • Test Principle: A stepwise procedure is used where a single dose of the test substance is administered orally to a group of rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[18]

  • Methodology:

    • Dosing: The substance is administered by gavage in a fixed volume.

    • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals.

    • Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is determined.[19]

Avian Acute Oral Toxicity Test (OECD 223)

This test evaluates the acute oral toxicity of a substance to birds.

  • Test Principle: A single oral dose of the test substance is administered to birds (e.g., Bobwhite quail). The birds are then observed for mortality and signs of toxicity over a 14-day period.[14]

  • Methodology:

    • Dosing: The substance is administered via gavage or capsule.

    • Observation: Birds are observed for mortality, behavioral changes, and effects on body weight and food consumption.

    • Endpoint: The LD50 is calculated.

Fish Acute Toxicity Test (OECD 203)

This test determines the acute toxicity of a substance to fish.[6]

  • Test Principle: Fish (e.g., Rainbow trout) are exposed to the test substance in water for 96 hours.

  • Methodology:

    • Exposure: Fish are maintained in a series of test concentrations of the substance.

    • Observation: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[20]

    • Endpoint: The LC50 (the concentration estimated to be lethal to 50% of the test fish) is determined.[20]

Honeybee Acute Contact Toxicity Test (OECD 214)

This test assesses the acute contact toxicity of a substance to honeybees.

  • Test Principle: A single dose of the test substance is applied directly to the thorax of adult worker honeybees.

  • Methodology:

    • Application: A measured dose of the substance, typically dissolved in a solvent, is applied to the dorsal thorax of each bee.

    • Observation: Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after application.

    • Endpoint: The LD50 is calculated.

Mandatory Visualization

Signaling Pathway: Phenylpyrazole Insecticide Mode of Action

Phenylpyrazole insecticides act as non-competitive antagonists of the GABA-gated chloride ion channel in the central nervous system of insects.[1][2][3][4][5]

Phenylpyrazole_MoA cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens channel Hyperpolarization Membrane Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Leads to GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to receptor Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor Blocks channel (Non-competitive antagonism)

Diagram 1: Phenylpyrazole insecticide mode of action on the GABA-A receptor.
Experimental Workflow: Ecotoxicological Risk Assessment

The following diagram illustrates a generalized workflow for the ecotoxicological risk assessment of a new pesticide, from initial data collection to risk characterization.

Ecotox_Workflow cluster_problem Problem Formulation cluster_analysis Analysis Phase cluster_risk Risk Characterization A Identify Hazard: Physicochemical Properties & Mode of Action B Define Assessment Endpoints: Protection Goals for Non-Target Organisms A->B C Develop Conceptual Model: Exposure Pathways & Effects B->C D Exposure Assessment: Environmental Fate & Residue Analysis (PEC Calculation) C->D E Effects Assessment: Toxicity Testing (e.g., LD50, LC50, NOEC) C->E F Risk Estimation: Compare PEC with PNEC (Risk Quotient) D->F E->F G Risk Description: Uncertainty Analysis & Conclusion F->G

Diagram 2: Generalized workflow for ecotoxicological risk assessment of pesticides.
Logical Relationship: Comparative Toxicity Assessment

This diagram outlines the logical process for comparing the risk profiles of different phenylpyrazole insecticides.

Comparative_Assessment cluster_inputs Input Data cluster_analysis Comparative Analysis cluster_output Risk Profile This compound This compound Data Toxicity Compare Acute & Chronic Toxicity (LD50, LC50, NOEC) This compound->Toxicity Environment Compare Environmental Fate (Persistence, Mobility) This compound->Environment Fipronil Fipronil Data Fipronil->Toxicity Fipronil->Environment Ethiprole Ethiprole Data Ethiprole->Toxicity Ethiprole->Environment Acetoprole Acetoprole Data Acetoprole->Toxicity Acetoprole->Environment Risk Relative Risk Assessment Toxicity->Risk Environment->Risk

Diagram 3: Logical framework for comparative risk assessment of phenylpyrazole insecticides.

References

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